2-(2-Chlorophenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWKDHFCALIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308901 | |
| Record name | 2-(2-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23746-79-4 | |
| Record name | 2-(2-Chlorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23746-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of 2-(2-Chlorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. 2-(2-Chlorophenyl)-1H-indole is a heterocyclic scaffold of interest, and its characterization relies on a multi-faceted analytical approach. This guide provides an in-depth analysis of the spectral data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By dissecting the expected spectral features and interpreting the empirical data, this document serves as a comprehensive reference for the structural elucidation of 2-(2-Chlorophenyl)-1H-indole and related analogs. Each section details the causality behind spectral observations, grounded in the molecular structure of the analyte.
Introduction and Molecular Structure
2-(2-Chlorophenyl)-1H-indole is an aromatic heterocyclic compound featuring an indole nucleus substituted at the 2-position with a 2-chlorophenyl group. The structural integrity and purity of this compound are paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of its identity.
Molecular Formula: C₁₄H₁₀ClN Molecular Weight: 227.69 g/mol [1]
The key structural features to be identified are:
-
The indole ring system, including the N-H proton.
-
The disubstituted benzene ring of the indole.
-
The ortho-substituted chlorophenyl ring.
-
The single chlorine atom.
A systematic analysis using an array of spectroscopic methods is essential for unambiguous characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Molecular Ion Peak
Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[2] This results in two molecular ion peaks:
-
M+ peak: Corresponding to the molecule with ³⁵Cl.
-
M+2 peak: Corresponding to the molecule with ³⁷Cl, which is two mass units higher.
The expected intensity ratio of the M+ to M+2 peak is approximately 3:1.[2] For 2-(2-Chlorophenyl)-1H-indole (C₁₄H₁₀ClN), the expected peaks are at m/z = 227 (for C₁₄H₁₀³⁵ClN) and m/z = 229 (for C₁₄H₁₀³⁷ClN).
Fragmentation Pattern
Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic system.[3][4] The fragmentation of 2-(2-Chlorophenyl)-1H-indole is expected to involve characteristic losses:
-
Loss of Cl: A peak at [M-35]+ (m/z 192) corresponding to the loss of a chlorine radical.
-
Loss of HCl: A peak at [M-36]+ (m/z 191) from the elimination of hydrogen chloride.
-
Indole Ring Fragmentation: Cleavage of the indole ring can lead to further characteristic fragments.
The presence of a strong molecular ion peak is a key indicator of the stable aromatic structure.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of functional groups within the molecule. For 2-(2-Chlorophenyl)-1H-indole, the key vibrational modes are associated with the N-H bond, aromatic C-H bonds, and C=C bonds of the aromatic rings.
Characteristic Absorption Bands
The IR spectrum of an indole derivative will show several characteristic peaks:
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3500 cm⁻¹. The exact position can depend on hydrogen bonding. For a typical indole, this appears around 3406 cm⁻¹.[5][6]
-
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ (around 3030-3150 cm⁻¹).[7]
-
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic rings.[5][7]
-
C-N Stretch: This vibration usually appears in the 1200-1350 cm⁻¹ range.
-
=C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. A peak around 740 cm⁻¹ is often indicative of ortho-disubstitution.[5]
The following workflow illustrates the process of identifying key functional groups using IR spectroscopy.
Caption: Workflow for IR spectral analysis of 2-(2-Chlorophenyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Expected Chemical Shifts (δ) and Multiplicities:
-
N-H Proton: A broad singlet is expected, typically in the range of δ 8.0-8.5 ppm. Its chemical shift can be highly variable depending on the solvent and concentration. For 2-phenylindole, the N-H proton appears at δ 8.28 ppm.[8]
-
Indole H3: This proton is expected to appear as a singlet or a narrow doublet around δ 6.8-7.0 ppm.
-
Aromatic Protons (Indole and Phenyl Rings): A complex multiplet region between δ 7.0 and 7.8 ppm is expected for the eight aromatic protons. The protons on the indole ring and the chlorophenyl ring will have distinct chemical shifts influenced by the electron-withdrawing chlorine atom and the indole nitrogen. Protons ortho to the chlorine atom will be deshielded and appear at a higher chemical shift.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | 8.0 - 8.5 | Broad Singlet | Exchangeable with D₂O |
| Aromatic H's | 7.0 - 7.8 | Multiplet | 8 protons total from both rings |
| Indole H3 | 6.8 - 7.0 | Singlet/Doublet | Characteristic signal for 2-substituted indoles |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.
Expected Chemical Shifts (δ):
-
Indole C2: This carbon, bearing the chlorophenyl group, is expected to be significantly downfield, likely in the range of δ 135-140 ppm.
-
Aromatic Carbons: The remaining aromatic carbons of both the indole and chlorophenyl rings will appear in the typical aromatic region of δ 110-135 ppm.
-
Carbon Bearing Chlorine (C-Cl): The carbon directly attached to the chlorine atom on the phenyl ring will be deshielded, with a chemical shift typically around δ 130-135 ppm.
-
Quaternary Carbons: The quaternary carbons of the indole ring (C3a and C7a) will also be in the aromatic region.
Data Summary: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | 135 - 140 |
| C-Cl | 130 - 135 |
| Other Aromatic CH | 110 - 130 |
| Quaternary Aromatic C | 125 - 140 |
Integrated Spectral Data Interpretation
The confirmation of the structure of 2-(2-Chlorophenyl)-1H-indole is achieved by integrating the data from all spectroscopic techniques.
The following diagram illustrates how data from each technique contributes to the final structural confirmation.
Caption: Integrated approach for structural confirmation.
-
Mass Spectrometry confirms the molecular weight (227.69 g/mol ) and the presence of one chlorine atom through the M+ and M+2 isotopic pattern.[1]
-
IR Spectroscopy confirms the presence of the indole N-H group and the aromatic rings.
-
¹H and ¹³C NMR Spectroscopy confirm the number and types of protons and carbons, consistent with the proposed structure, including the distinct environments of the indole and chlorophenyl rings.
This collective evidence provides an unequivocal confirmation of the chemical structure of 2-(2-Chlorophenyl)-1H-indole.
Experimental Protocols
NMR Sample Preparation[10][11][12]
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-(2-Chlorophenyl)-1H-indole sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[9][10]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous and free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ 0.00 ppm).[11]
Attenuated Total Reflectance (ATR) FTIR Spectroscopy[16][17][18]
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[12]
-
Sample Application: Place a small amount of the solid 2-(2-Chlorophenyl)-1H-indole sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1H-indole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Zhu, X., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry.
-
Chemistry Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Bruker. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
Nanalysis. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry Learning. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
-
ACS Publications. (2010, October 14). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Stothers, J. B. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Image]. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Precision Analytics: Mass Spectrometry of Chlorinated Indole Scaffolds
Executive Summary
Chlorinated indoles represent a unique intersection of challenges in mass spectrometry. Ubiquitous in marine natural products (e.g., chondriamides), synthetic pharmaceutical intermediates, and environmental degradation products, these compounds demand a rigorous analytical approach. The chlorine atom introduces two distinct complexities: a characteristic isotopic signature that dilutes sensitivity but aids identification, and a competing fragmentation pathway between radical cleavage (
This guide moves beyond standard operating procedures to explore the mechanistic behaviors of these molecules, providing a self-validating framework for their detection, differentiation, and quantification.
Theoretical Foundations: The Isotopic Anchor
Before initiating any acquisition, the analyst must master the isotopic physics of chlorine. Unlike C, H, or N, where the monoisotopic peak (
The "A+2" Diagnostic Rule
In any mass spectrum (EI, ESI, or APCI), the presence of a single chlorine atom is immediately validated by an isotope pattern where the
-
1 Chlorine:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
2 Chlorines:
-
3 Chlorines:
Critical Insight: This pattern is your internal control. If your extracted ion chromatogram (EIC) shows a peak at the expected
Fragmentation Mechanics: The Competition for Cleavage
Understanding how chlorinated indoles break apart is essential for designing MS/MS transitions. The fragmentation is governed by the stability of the indole core versus the lability of the C-Cl bond.
Electron Ionization (EI) – Hard Ionization
In GC-MS, the molecular ion
-
The Indole Pathway (Retro-Diels-Alder): The pyrrole ring typically cleaves first, ejecting neutral hydrogen cyanide (
, 27 Da). This preserves the chlorine on the remaining fragment. -
The Halogen Pathway (Inductive Cleavage): The electronegative chlorine atom induces a heterolytic or homolytic cleavage.
-
Loss of
(Radical): Creates an even-electron cation . -
Loss of
(Neutral): Common if a hydrogen is available on a neighboring carbon or nitrogen, creating a radical cation .
-
Electrospray Ionization (ESI) – Soft Ionization
In LC-MS, the protonated molecule
-
Mechanism: The proton usually localizes on the indole nitrogen.
-
Pathway: High collision energy (CE) is often required to break the aromatic C-Cl bond.
-
Diagnostic Ion: The formation of the de-chlorinated indole core is often the base peak in MS2 spectra.
Visualization: Fragmentation Pathways[3][4][5][6][7][8]
Caption: Dual fragmentation pathways for chlorinated indoles. Path A characterizes the indole scaffold; Path B confirms the presence of chlorine.
Differentiation of Regioisomers
A major challenge in drug development is distinguishing positional isomers (e.g., 4-chloroindole vs. 6-chloroindole). Their mass spectra are virtually identical.
The Solution: Orthogonal Separation Mass spectrometry alone is often insufficient. You must rely on chromatographic selectivity driven by the specific electron density of the isomer.
-
Chromatography: Use a Phenyl-Hexyl column rather than a standard C18. The
interactions between the phenyl phase and the indole ring are sensitive to the electron-withdrawing position of the chlorine. -
MS/MS Ratio Metrics: While fragments are the same, their ratios differ.
-
Protocol: Acquire spectra at three distinct Collision Energies (e.g., 20, 35, 50 eV).
-
Analysis: Plot the ratio of
vs. Collision Energy. The slopes of these lines are often unique to specific isomers.
-
Experimental Protocols
Protocol A: LC-MS/MS (Quantitation & Identification)
Best for: Biological matrices, polar metabolites, and thermolabile derivatives.
Rationale: Acidic mobile phases ensure efficient protonation of the indole nitrogen (
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (2.1 x 100mm, 1.7 µm) | Maximizes selectivity for aromatic isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often yields sharper peaks for indoles than Acetonitrile. |
| Ionization | ESI (+) | Indoles protonate at C3 or Nitrogen depending on solvent/gas phase acidity. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard ESI range; avoid discharge which degrades chlorinated species. |
| Cone Voltage | Optimized per compound | Critical: High cone voltage can induce in-source fragmentation (loss of HCl). |
Step-by-Step Workflow:
-
Sample Prep: Protein precipitation (if bio-fluid) using ice-cold Methanol (1:3 v/v). Avoid strong acids during extraction to prevent degradation.
-
Equilibration: Run 5 column volumes of 95% A.
-
Gradient: 5% B to 95% B over 8 minutes. Hold 2 min.
-
Detection: Operate in MRM (Multiple Reaction Monitoring) mode.
-
Quantifier:
(Specific backbone cleavage). -
Qualifier:
(Confirmation of Cl presence).
-
Protocol B: GC-MS (Structural Elucidation)
Best for: Synthetic intermediates, volatile environmental pollutants.
Rationale: Non-polar columns interact well with the lipophilic chlorinated indole core.
| Parameter | Setting | Rationale |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Low bleed, high thermal stability for aromatics. |
| Carrier Gas | Helium (1.0 mL/min) | Standard inert carrier. |
| Inlet Temp | 250°C | Ensure volatilization without thermal degradation. |
| Ion Source | EI (70 eV) | Standardizes spectra against NIST libraries. |
| Derivatization | MSTFA (Optional) | Only required if polar functional groups (OH, COOH) are present on the indole. |
Step-by-Step Workflow:
-
Dissolution: Dissolve sample in Ethyl Acetate (avoid chlorinated solvents like DCM to prevent background interference).
-
Injection: Splitless mode (1 µL) for trace analysis; 10:1 Split for synthetic purity checks.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (hold 5 min). -
Analysis: Monitor the
and ions.
Method Decision Logic
Use this decision tree to select the appropriate ionization and separation mode for your specific chlorinated indole target.
Caption: Decision matrix for ionization source selection based on analyte volatility and polarity.
References
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Chlorine and Bromine Signature. Link
-
Waters Corporation. (2022). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Link
-
Kikura-Hanajiri, R., et al. (2010). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Link
-
ChemGuide. (2021). Mass Spectra - The M+2 Peak. Link
Sources
Vibrational Spectroscopy of 2-Arylindoles: A Structural & Synthetic Guide
Audience: Researchers, Medicinal Chemists, and Process Analytical Scientists. Scope: Structural characterization, synthetic monitoring (Fischer Indolization), and solid-state analysis of 2-arylindole scaffolds.
Executive Summary: The Indole Scaffold in Drug Discovery
The 2-arylindole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for estrogen receptor ligands (e.g., Bazedoxifene), anti-inflammatory agents, and emerging oncology targets. While NMR and Mass Spectrometry provide atomic connectivity, Infrared (IR) Spectroscopy remains the most rapid, non-destructive method for validating electronic conjugation, monitoring reaction kinetics, and detecting solid-state polymorphism.
This guide moves beyond basic functional group analysis. It details the vibrational nuances of the 2-aryl system, specifically how the C2-aryl conjugation perturbs the indole core, providing a self-validating framework for synthesis and quality control.
Structural Dynamics & Vibrational Theory
The 2-arylindole system is defined by the conjugation between the electron-rich indole bicycle and the C2-aryl ring. This conjugation lowers the force constants of the skeletal bonds compared to isolated indole, resulting in distinct spectral shifts.
The N-H Stretching Mode ( )
The N-H stretch is the primary diagnostic band, but its position is highly sensitive to the sample phase.
-
Free N-H (Dilute Solution,
): Appears as a sharp, medium-intensity band at 3420–3470 cm⁻¹ . In this state, the N-H bond is not participating in hydrogen bonding. -
Associated N-H (Solid State, KBr/ATR): Shifts significantly to lower wavenumbers, typically 3200–3350 cm⁻¹ , and broadens.
-
Expert Insight: In 2-arylindoles, the steric bulk of the aryl group at C2 can partially shield the N-H group, potentially weakening intermolecular H-bonding compared to unsubstituted indole. However, if the C2-aryl group contains ortho-substituents capable of H-bonding (e.g., -F, -OMe), intramolecular locking can occur, creating a sharp, redshifted band that persists even in dilution.
-
The "Indole Breathing" & C=C Skeletal Modes
The aromatic region (1650–1450 cm⁻¹) is complex due to the overlap of the indole ring and the C2-phenyl ring vibrations.
- Indole Core: Typically 1620–1570 cm⁻¹ .
-
Conjugation Shift: The 2-phenyl substitution extends the
-system, often causing a 10–20 cm⁻¹ redshift of the quadrant ring stretching modes compared to unsubstituted indole.
Substituent Diagnostics (Fingerprint Region)
The out-of-plane (OOP) C-H bending vibrations (900–700 cm⁻¹) are critical for confirming the substitution pattern on the phenyl ring.
-
Monosubstituted Phenyl: Two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹.
-
Para-substituted Phenyl: A single strong band at ~810–840 cm⁻¹.
Comparative Spectral Atlas
The following table synthesizes data for Indole, 2-Phenylindole, and a functionalized derivative to illustrate the impact of conjugation and substitution.
| Vibrational Mode | Unsubstituted Indole (Solid) | 2-Phenylindole (Solid) | 2-(4-Fluorophenyl)indole | Diagnostic Note |
| 3406 cm⁻¹ (sharp/med) | 3350–3420 cm⁻¹ (broad) | 3410 cm⁻¹ | Broadening in solid state indicates intermolecular H-bonding networks. | |
| 1610, 1580 cm⁻¹ | 1600, 1550 cm⁻¹ | 1605, 1560 cm⁻¹ | Conjugation with the phenyl ring lowers the wavenumber of the ring stretches.[1] | |
| 1350–1310 cm⁻¹ | 1290–1310 cm⁻¹ | 1305 cm⁻¹ | C2-Substitution stiffens the pyrrole ring, altering the C-N vibrational energy. | |
| 745 cm⁻¹ (1,2-disubst.) | 745 cm⁻¹ (Indole) + 690/750 cm⁻¹ (Ph) | 825 cm⁻¹ (p-F-Ph) + 745 cm⁻¹ (Indole) | The 745 cm⁻¹ band is characteristic of the unsubstituted benzene ring of the indole core. |
Synthetic Monitoring Protocol: Fischer Indole Synthesis
The Fischer Indole Synthesis is the standard route to 2-arylindoles.[2] It involves the acid-catalyzed cyclization of an arylhydrazone.[2] IR spectroscopy is the most efficient tool for monitoring this reaction because the transformation involves the distinct loss of a carbonyl group and the formation of an amine.
Experimental Workflow
Reaction: Phenylhydrazine + Acetophenone
Step 1: Hydrazone Formation (The Intermediate)[3]
-
Action: Mix equimolar phenylhydrazine and acetophenone in ethanol with catalytic acetic acid.
-
IR Checkpoint (Self-Validating):
-
Disappearance: The strong ketone
at ~1680 cm⁻¹ must vanish. -
Appearance: A new band for
at 1590–1620 cm⁻¹ (hydrazone linkage) appears. -
Status: If
persists, the condensation is incomplete. Do not proceed to cyclization.
-
Step 2: Cyclization (The Indolization)
-
Action: Treat the isolated hydrazone with a Lewis acid (e.g.,
) or polyphosphoric acid at elevated temperature (100–120°C). -
IR Checkpoint (Final Validation):
-
Disappearance: The
hydrazone band shifts/disappears as the system aromatizes. -
Appearance: The distinct Indole
at 3400 cm⁻¹ emerges.[4] -
Confirmation: The fingerprint region will develop the characteristic "doublet" of the 2-phenylindole system (indole OOP + phenyl OOP).
-
Visualization: Synthetic Monitoring Logic
Caption: Logic flow for monitoring Fischer Indole Synthesis using critical IR spectral markers.
Advanced Applications: Solid-State Polymorphism
In drug development, 2-arylindoles often exhibit polymorphism—different crystalline packing arrangements that affect solubility and bioavailability. IR spectroscopy is sensitive to these packing forces, particularly in the N-H and C=O (if substituted) regions.
-
Mechanism: Different polymorphs have different hydrogen-bonding networks.
-
Observation:
-
Form A (Metastable): Might show a higher wavenumber
(e.g., 3410 cm⁻¹) indicating weaker H-bonding. -
Form B (Stable): Often shows a redshifted
(e.g., 3350 cm⁻¹) indicating tighter packing and stronger intermolecular H-bonds.
-
-
Protocol: Always compare the IR spectrum of a recrystallized batch against a "Gold Standard" reference spectrum to ensure the crystal form has not shifted during processing.
Visualization: Spectral Decision Tree
Caption: Decision logic for confirming the 2-arylindole scaffold based on spectral regions.
References
-
Fischer Indole Synthesis & Mechanism
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link
-
-
Vibrational Assignments of Indoles
-
Sokolov, M. et al. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline (Comparison to Indoles). Journal of Modern Physics. Link
-
-
Medicinal Applications of 2-Arylindoles
-
IR Spectral Data & Tables
-
Synthesis Monitoring
-
RSC Advances. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation. Link
-
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The 2-Phenylindole Scaffold: A Technical Guide to Structure-Activity Relationships
The following technical guide details the structure-activity relationships (SAR), synthetic accessibility, and pharmacological versatility of the 2-phenylindole scaffold.
Executive Summary
The 2-phenylindole moiety represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on specific substitution patterns. Its planar, indole-fused bicyclic core mimics the purine bases of DNA and the steroidal backbone of hormones, while the phenyl ring at the C2 position provides a critical hydrophobic anchor.
This guide dissects the SAR of 2-phenylindole analogs across three primary therapeutic axes: Microtubule Destabilization (Oncology) , Estrogen Receptor Modulation (Endocrine Therapy) , and COX-2 Inhibition (Inflammation) .
The Pharmacophore & Synthetic Access
To understand the SAR, one must first map the accessible vectors on the scaffold. The biological activity is dictated by the electronic and steric nature of substituents at N1, C3, and the phenyl ring at C2.
Scaffold Numbering and Vectors
The 2-phenylindole core consists of an electron-rich indole ring substituted at the 2-position with a phenyl group.
-
N1 (Indole Nitrogen): Controls lipophilicity and hydrogen bond donor (HBD) capability.
-
C2 (Phenyl Ring): The primary hydrophobic pharmacophore; rotation allows for "induced fit" binding.
-
C3 (Indole): The most reactive site for electrophilic substitution; critical for introducing linkers (methanone, sulfonyl).
-
C5/C6 (Benzenoid Ring): Sites for electron-donating groups (methoxy) or H-bond acceptors (halogens).
Primary Synthetic Pathway: Fischer Indole Synthesis
The most robust method for generating 2-phenylindole libraries is the Fischer Indole Synthesis. It allows for the pre-installation of functional groups on both the hydrazine (indole core) and the acetophenone (phenyl ring) precursors.
DOT Diagram: Fischer Indole Synthesis Workflow
Figure 1: The Fischer Indole Synthesis pathway constitutes the primary method for accessing diverse 2-phenylindole analogs.
SAR Axis I: Microtubule Destabilization (Anticancer)
2-Phenylindoles are potent inhibitors of tubulin polymerization, often binding to the Colchicine Binding Site (CBS) . The inhibition of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis.
The "Trimethoxy" Rule
The CBS is a hydrophobic pocket that naturally accommodates the trimethoxyphenyl (TMP) ring of colchicine.
-
Observation: Introduction of a 3,4,5-trimethoxyphenyl moiety at the C2 position (replacing the simple phenyl) or linked at the C3 position drastically increases potency.
-
Mechanism: The TMP group creates Van der Waals interactions with Val181 and Cys241 in
-tubulin.
The C3-Linker Criticality
While simple 2-phenylindoles show moderate activity, the introduction of a bridge at C3 creates "2-phenyl-3-aroylindoles" (e.g., BPR0L075 analogs), which are nanomolar inhibitors.
| Position | Substituent | Effect on Tubulin Binding (IC50) | Mechanistic Insight |
| C2-Phenyl | 4-Methoxy | Potent (< 50 nM) | Mimics Colchicine Ring B/C interaction. |
| C2-Phenyl | Unsubstituted | Weak (> 1 | Lacks necessary electron density for pocket filling. |
| C3 | 3,4,5-Trimethoxybenzoyl | Highly Potent | Critical for anchoring into the deep hydrophobic pocket. |
| C5 | Methoxy (-OMe) | Enhanced | Increases electron density of the indole ring; H-bond acceptor. |
| N1 | Methyl (-CH3) | Variable | Often improves cellular permeability but may lose H-bond donor interaction. |
Mechanism of Action Pathway
The following diagram illustrates the downstream effects of 2-phenylindole binding to tubulin.
DOT Diagram: Tubulin Inhibition Pathway
Figure 2: Signaling cascade initiated by 2-phenylindole binding to the colchicine site on
SAR Axis II: Estrogen Receptor Modulation (Breast Cancer)
2-Phenylindoles can function as non-steroidal Estrogen Receptor (ER) ligands. The scaffold mimics the 17
The "Bis-Hydroxy" Requirement
-
Pharmacophore: To achieve high affinity for ER
, the molecule requires two hydrogen bond donors separated by a rigid spacer (approx. 11 Å). -
Configuration:
-
Hydroxyl 1: Located at C5 of the indole ring (mimics Estradiol A-ring 3-OH).
-
Hydroxyl 2: Located at the para-position (4') of the C2-phenyl ring (mimics Estradiol D-ring 17-OH).
-
Antagonist vs. Agonist Switch
-
N1-Alkylation: Short alkyl chains (Methyl, Ethyl) retain affinity. Long alkyl chains (Pentyl, Hexyl) or chains terminating in functional groups (e.g., carboxylic acids) can induce a conformational change in Helix 12 of the receptor, converting the ligand from an agonist to a pure antagonist (similar to Fulvestrant).
SAR Axis III: COX-2 Inhibition (Inflammation)[3]
Selective COX-2 inhibition requires fitting into the larger hydrophobic side pocket of the COX-2 enzyme (which is absent in COX-1).
The Sulfonyl Pharmacophore
-
Requirement: A sulfonyl group (-SO2Me) or sulfonamide (-SO2NH2) is mandatory.
-
Positioning: The pharmacophore is typically placed at the para-position of the C2-phenyl ring.
-
Steric Bulk: The indole ring serves as a central scaffold that orients the sulfonyl group into the COX-2 secondary pocket (Arg513/His90 region). Bulky substituents at C3 (e.g., another phenyl ring) can enhance selectivity by sterically clashing with the tighter channel of COX-1.
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Protocol: Tubulin Polymerization Assay
This fluorescence-based assay confirms the direct mechanism of action.
-
Reagent Prep: Prepare Porcine Brain Tubulin (>99% pure) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Ligand Addition: Add 2-phenylindole analog (dissolved in DMSO) to the tubulin solution at 4°C. Final DMSO concentration must be <1%.
-
Initiation: Add GTP (1 mM) to initiate polymerization.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor fluorescence (Ex 360 nm / Em 420 nm) using a DAPI-reporter or turbidity at 340 nm every 30 seconds for 60 minutes.
-
Validation:
-
Negative Control: DMSO only (Sigmoidal growth curve).
-
Positive Control: Colchicine (3
M) or Paclitaxel (3 M) (Flat line or rapid aggregation). -
Result: A reduction in Vmax and final plateau height indicates inhibition.
-
Protocol: General Synthesis (Fischer Indole)[2]
-
Condensation: Mix substituted phenylhydrazine (1.0 eq) and substituted acetophenone (1.0 eq) in ethanol with catalytic acetic acid. Reflux for 1-2 hours. Isolate hydrazone solid.
-
Cyclization: Mix hydrazone with Polyphosphoric Acid (PPA) (10x weight). Heat to 100-120°C for 3 hours.
-
Quench: Pour onto crushed ice/water. Neutralize with NaOH.
-
Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
References
-
von Angerer, E., et al. (1994).[1] 2-Phenylindoles.[2][3][4][5][6][7][8] Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat.[9] National Institutes of Health (PubMed). Link
-
Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.[3] ResearchGate. Link
-
Liou, J.P., et al. (2011). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[10] MDPI Molecules. Link
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC (National Institutes of Health). Link
-
Organic Syntheses. 2-Phenylindole Preparation Protocol. Org.[1][3][4] Synth. Link
Sources
- 1. 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Preparation of 2-phenylindole | PDF [slideshare.net]
- 9. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Chemical Stability and Degradation of Chlorinated Indoles: A Mechanistic and Practical Guide
Abstract
Chlorinated indoles represent a privileged scaffold in medicinal chemistry, balancing the lipophilicity required for membrane permeability with metabolic stability. However, the introduction of a chlorine atom creates a unique stability profile: while it deactivates the indole ring toward acid-catalyzed polymerization, it simultaneously introduces liabilities regarding photolysis and specific oxidative pathways. This guide synthesizes the mechanistic degradation pathways of chlorinated indoles, provides self-validating stress-testing protocols, and offers actionable insights for drug development professionals.
The Electronic Landscape: The "Chlorine Paradox"
To understand the stability of chlorinated indoles, one must first quantify the electronic perturbation caused by the halogen. The indole ring is electron-rich (
-
Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the
-framework.[1] This lowers the HOMO energy of the indole ring, theoretically stabilizing it against oxidation compared to the parent indole. -
Resonance Effect (+R): Conversely, the lone pairs on chlorine can donate electron density into the
-system.[2] -
Net Result: In electrophilic aromatic substitutions and oxidative susceptibility, the -I effect dominates . Hammett equation studies confirm that electron-withdrawing groups (EWGs) like Cl reduce the reaction rate constants (
values ~2.4–3.6) for electrophilic attacks at C3, the most reactive site.
Practical Implication: A 5-chloroindole is generally more chemically stable in acidic solution than unsubstituted indole but becomes a "ticking time bomb" under UV light due to the lability of the C-Cl bond.
Mechanistic Degradation Pathways
Oxidative Degradation (The C2-C3 Vulnerability)
The C2-C3 double bond is the "Achilles' heel" of the indole moiety. Even with the deactivating effect of chlorine, exposure to peroxides or singlet oxygen (
Mechanism:
-
Electrophilic Attack: An electrophilic oxygen species attacks C3.
-
Indolenine Formation: Formation of a 3-hydroxyindolenine intermediate.
-
Rearrangement: Migration of the substituent or further oxidation leads to oxindole (indolin-2-one).
-
Cleavage: Continued oxidation ruptures the C2-C3 bond, yielding isatin (indole-2,3-dione) or formyl-kynurenine derivatives (ring opening).
Figure 1: The oxidative cascade of chlorinated indoles. The C3 position is the primary gateway to degradation.
Photolytic Degradation (The Radical Liability)
While chlorine stabilizes the ring chemically, it destabilizes it photochemically. Upon absorption of UV light (typically UV-B/A), the C-Cl bond can undergo homolytic fission .
-
Radical Mechanism:
-
Solvent Trapping: The resulting indolyl radical (
) abstracts a hydrogen from the solvent or reacts with dissolved oxygen, leading to dechlorination (formation of the parent indole) or hydroxylation. -
Case Study: Indomethacin: This drug (containing a p-chlorobenzoyl indole) undergoes rapid decarboxylation and dechlorination under sunlight, forming products that are often more toxic than the parent API.
Acid-Catalyzed Dimerization
In strong acids, indoles protonate at C3 to form an electrophilic cation. This cation is attacked by a neutral indole molecule, leading to dimers.
-
Chlorine's Role: Because Cl is electron-withdrawing, it destabilizes the C3-cation intermediate. Therefore, chlorinated indoles dimerize much slower than electron-rich indoles (e.g., 5-methoxyindole).
Experimental Protocols: Self-Validating Systems
To rigorously assess these pathways, a standard "add acid and wait" approach is insufficient. The protocol below uses a kinetic endpoint (10-20% degradation) to ensure you are capturing primary degradants, not secondary artifacts.
Forced Degradation Decision Tree
Figure 2: Adaptive stress testing workflow designed to isolate primary degradation mechanisms.
Detailed Protocol: Oxidative Stress
Objective: Identify susceptibility to N-oxide formation vs. C2-C3 cleavage.
-
Preparation: Dissolve the chlorinated indole to 1 mg/mL in an inert co-solvent (e.g., Acetonitrile/Water). Avoid methanol if transesterification is a risk.
-
Initiation: Add 30%
to achieve a final concentration of 3%. -
Time-Course Sampling: Do not just wait 24 hours. Inject samples at T=0, 1h, 4h, and 24h.
-
Quenching (Critical): Before analysis, quench the peroxide with catalase or sodium metabisulfite .
-
Why? Unquenched peroxide can degrade the drug during the HPLC run or inside the column, creating "ghost peaks" that don't exist in the vial.
-
-
Analysis: Use a Photo-Diode Array (PDA) detector. Isatin derivatives have a distinct red-shift in absorption compared to the parent indole.
Data Presentation and Interpretation
When analyzing the results, categorize degradants by their retention time shifts (RRT) relative to the parent.
| Stress Type | Mechanism | Expected Degradants (Chlorinated Indole) | RRT Trend (RP-HPLC) |
| Acidic | Electrophilic Dimerization | Indole Dimers, Trimers | > 1.0 (Late eluting, hydrophobic) |
| Oxidative | C2-C3 Cleavage / N-Oxidation | Oxindole, Isatin, N-Oxides | < 1.0 (Early eluting, polar) |
| Photolytic | Radical C-Cl Cleavage | De-chlorinated indole, Solvent adducts | Varies (often < 1.0) |
| Basic | Deprotonation / Hydrolysis | Hydrolysis of amide side chains (if present) | < 1.0 (Polar acids/amines) |
Technical Insight: If you observe a degradant with a mass of M+16 (Oxygen addition) but the retention time is significantly earlier, suspect the oxindole . If the mass is M-34 (Loss of Cl) + 1 (H), suspect photolytic dechlorination .
References
-
Temussi, F., et al. (2011).[3] "Determination of photostability and photodegradation products of indomethacin in aqueous media." Journal of Pharmaceutical and Biomedical Analysis, 56(4), 678-683.[3] Link
-
Singh, S., & Bakshi, M. (2000). "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical Technology, 24(6), 1-14. Link
-
Sundberg, R. J. (2002). "Electrophilic substitution in indoles: Hammett correlations." Heterocycles, 60(2).[4] Link
-
Huan, M., et al. (2024). "Identifying initial transformation products during chlorination of the indole moiety." Environmental Science: Processes & Impacts. Link
-
ICH Harmonised Tripartite Guideline. (1996). "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." Link
Sources
Methodological & Application
Application Note: Scalable Synthesis & Characterization of 2-(2-Chlorophenyl)-1H-indole
This guide is structured as a high-level Application Note for the synthesis and application of 2-(2-Chlorophenyl)-1H-indole , a privileged scaffold in neuropharmacology.
Executive Summary & Neurological Relevance
The 2-arylindole moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein-coupled receptors (GPCRs), specifically 5-HT6 and 5-HT2A serotonin receptors, and enzymes involved in neuroinflammation such as COX-2 and 5-LOX [1, 2].
The specific derivative, 2-(2-Chlorophenyl)-1H-indole , incorporates an ortho-chlorine substituent on the phenyl ring. This steric bulk forces a non-planar conformation between the indole and phenyl rings (dihedral twist), a critical structural feature for selectivity in hydrophobic binding pockets of neurological targets (e.g., distinguishing between COX-1 and COX-2 isoforms) [3].
This guide details two synthesis routes:
-
Method A (Fischer Indole): Cost-effective, scalable for gram-scale production.
-
Method B (Suzuki-Miyaura): Modular, high-precision route for analog generation.
Retrosynthetic Analysis & Mechanism
To access the target efficiently, we analyze the disconnection of the indole core. The Fischer synthesis relies on the formation of the C3-C3a bond via a [3,3]-sigmatropic rearrangement.
Figure 1: Retrosynthetic disconnection showing the primary Fischer pathway.
Protocol A: Scalable Fischer Indole Synthesis
Best for: Gram-scale synthesis, low cost, robust reagents. Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination [4].
Materials
-
Reagent A: Phenylhydrazine (CAS: 100-63-0) - Toxic, handle with care.
-
Reagent B: 2'-Chloroacetophenone (1-(2-chlorophenyl)ethanone) (CAS: 2142-68-9).
-
Catalyst/Solvent: Polyphosphoric Acid (PPA).[1]
-
Quench: Crushed ice/Water.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge 20 g of Polyphosphoric Acid (PPA) . Heat gently to 60°C to lower viscosity.
-
Addition: Add 10.0 mmol (1.54 g) of 2'-chloroacetophenone followed by 10.0 mmol (1.08 g) of phenylhydrazine.
-
Note: The reaction is exothermic. Add phenylhydrazine dropwise if scaling up >10g.
-
-
Cyclization: Increase temperature to 100–110°C and stir for 2–3 hours.
-
Visual Cue: The mixture will darken significantly (reddish-brown).
-
Monitoring: Monitor by TLC (20% EtOAc/Hexane). The hydrazone intermediate appears quickly, then converts to the indole (higher Rf).
-
-
Quenching (Critical): Cool the reaction mixture to ~60°C. Pour the warm syrup slowly onto 100 g of crushed ice with vigorous stirring. PPA hydrolysis is exothermic; do not dump rapidly.
-
Workup:
-
Stir the aqueous slurry until the gummy precipitate solidifies (approx. 30 mins).
-
Filter the solid or extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Sat. NaHCO₃ (to remove residual acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.
Protocol B: Modular Suzuki-Miyaura Coupling
Best for: Late-stage functionalization, parallel synthesis of analogs. Mechanism: Pd(0)-catalyzed cross-coupling of an organoboron species with an aryl halide [5].
Materials
-
Reagent A: N-Boc-2-bromoindole (CAS: 868598-68-3).
-
Why N-Boc? Unprotected 2-bromoindole is unstable. The Boc group also directs C2-selectivity.
-
-
Reagent B: 2-Chlorophenylboronic acid (CAS: 3900-89-8).
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
-
Setup: In a microwave vial or Schlenk flask, combine N-Boc-2-bromoindole (1.0 equiv) and 2-chlorophenylboronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) and K₂CO₃ (2.0 equiv).
-
Degassing: Add Dioxane/Water solvent. Sparge with Argon for 5 minutes to remove O₂.
-
Why? Oxygen poisons the Pd(0) species and promotes homocoupling.
-
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).
-
Deprotection (Boc Removal):
-
Concentrate the mixture. Redissolve in DCM/TFA (4:1). Stir at RT for 1 hour.
-
Neutralize with NaHCO₃, extract with DCM.
-
-
Purification: Flash column chromatography (Gradient: 0 -> 15% EtOAc in Hexanes).
Characterization & Quality Control
The ortho-chloro substituent induces a distinctive shielding pattern in the NMR due to the twist of the phenyl ring relative to the indole plane.
Table 1: Expected 1H NMR Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 11.45 | Broad Singlet | 1H | Indole NH (Deshielded, H-bond donor) |
| H-3 | 6.85 | Singlet | 1H | Characteristic C3 proton of 2-subst. indole |
| Ar-H | 7.65 - 7.55 | Multiplet | 2H | Indole H-4, H-7 (Doublet-like) |
| Ar-H | 7.50 - 7.30 | Multiplet | 4H | Phenyl ring protons (Cl-Ar-H) |
| Ar-H | 7.15 - 7.05 | Multiplet | 2H | Indole H-5, H-6 |
Key QC Parameters:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 118–120°C (Lit. range for similar 2-arylindoles).
-
Mass Spec (ESI+): [M+H]+ = 228.05 (Calculated for C₁₄H₁₀ClN).
Neurological Research Application
To utilize 2-(2-chlorophenyl)-1H-indole in biological assays (e.g., Calcium Flux for 5-HT receptors or ELISA for COX-2), proper solubilization is required to prevent precipitation in aqueous media.
Solubilization Protocol for Bioassays
-
Stock Solution: Dissolve 10 mg in 1 mL 100% DMSO (Concentration: ~44 mM).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute stock 1:1000 into assay buffer (HBSS or PBS) to achieve low µM range.
-
Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in neuronal cultures (e.g., SH-SY5Y cells).
-
Experimental Workflow Diagram
This diagram illustrates the critical path from synthesis to neurological screening.
Figure 2: Operational workflow for synthesizing and screening the target molecule.
References
-
Kaushik, N. K., et al. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662. Link
-
Zhang, M., et al. (2018). Indole-based COX-2 inhibitors: A review. European Journal of Medicinal Chemistry, 152, 137-156. Link
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Topics in Heterocyclic Chemistry. Springer. Link
-
Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Preventing N-N bond cleavage in Fischer indole synthesis
Ticket ID: FIS-NN-CLEAVAGE-PREV Subject: Prevention of N-N Bond Cleavage & Optimization of [3,3]-Sigmatropic Rearrangement Assigned Specialist: Senior Application Scientist
Diagnostic Interface
Before altering your experimental parameters, determine if N-N bond cleavage is the primary failure mode. Use this logic tree to diagnose the specific pathway competition occurring in your flask.
Figure 1: Diagnostic logic flow for identifying N-N cleavage versus catalyst inhibition.
Technical Deep Dive: The Mechanics of Failure
The Core Conflict: Rearrangement vs. Dissociation
The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1] However, the N-N bond is inherently weak (~37 kcal/mol). Cleavage occurs when the activation energy for the [3,3]-shift exceeds the energy required to break the N-N bond.
Why Cleavage Happens (Causality)
-
Electron-Donating Groups (EDGs): Substituents like -OMe or -Me on the hydrazine ring stabilize the resulting iminyl carbocation after cleavage. This lowers the barrier for heterolytic N-N dissociation, making it kinetically favorable over the desired rearrangement [1].
-
Thermal Stress: High temperatures (refluxing acetic acid or glycol) provide sufficient energy to rupture the N-N bond before the sterically demanding [3,3]-shift transition state can be achieved.
-
Ammonia Inhibition: The reaction releases stoichiometric ammonia (
). In standard protocols, this forms ammonium salts ( ) which buffer the acidity. If the catalyst is deactivated, the reaction stalls at the hydrazone stage, and prolonged heating eventually degrades the intermediate via N-N cleavage [2].
Critical Parameter Optimization
Acid Catalyst Selection Matrix
The choice of acid dictates the pathway.[2] Strong Brønsted acids often catalyze cleavage alongside cyclization.
| Catalyst Class | Examples | Risk of N-N Cleavage | Best For | Mechanism Note |
| Strong Brønsted | High | Simple, unsubstituted indoles | Protonates indiscriminately; promotes tar formation. | |
| Lewis Acid | Low | Sensitive/Functionalized substrates | Coordinates to nitrogen lone pair; lowers activation energy for [3,3]-shift without harsh protonation [3]. | |
| Solid Acid | Zeolites, Montmorillonite | Very Low | "Green" synthesis | Surface catalysis prevents bulk acidic hydrolysis. |
| Cation Resin | Amberlyst-15, Dowex-50 | Minimal | Ammonia scavenging | Dual Action: Catalyzes reaction AND traps |
Validated Protocols
Protocol A: The Zinc Chloride Method (Lewis Acid Standard)
Best for substrates with Electron-Donating Groups (EDGs) prone to cleavage.
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Arylhydrazine (1.0 equiv)
- (anhydrous, 1.0–2.0 equiv)
-
Solvent: Glacial Acetic Acid (or Toluene for non-protic conditions)
Workflow:
-
Pre-complexation: Dissolve arylhydrazine and ketone in glacial acetic acid. Stir at Room Temperature (RT) for 20 min to form the hydrazone in situ.
-
Catalyst Addition: Add anhydrous
.-
Note: If using Toluene, reflux with a Dean-Stark trap first to remove water from hydrazone formation, then add
.
-
-
Controlled Heating: Heat to 80°C . Do NOT reflux immediately. Monitor by TLC.
-
Why? 80°C is often sufficient for the [3,3]-shift with
but too low for rapid N-N cleavage.
-
-
Workup: Pour into ice water. If the product precipitates, filter.[3] If not, extract with EtOAc.
Protocol B: The "Ammonia Trap" Method (Solid Acid)
Best for preventing catalyst poisoning and ensuring high yields without tar.
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Amberlyst-15 or Dowex-50W (100 wt% loading relative to substrate)
-
Solvent: Ethanol or Isopropanol (Green/Mild)
Workflow:
-
Loading: Combine reagents and resin in Ethanol.
-
Reflux: Heat to gentle reflux (78°C).
-
Mechanism Check: The resin releases
to catalyze the reaction and immediately captures the generated as . This prevents the pH from rising and keeps the catalyst active. -
Isolation: Filter off the resin. Concentrate the filtrate to obtain the indole.
Frequently Asked Questions (FAQs)
Q: I am recovering the starting ketone and an aniline derivative. What happened? A: You have experienced Hydrolytic N-N Cleavage . This occurs when water is present in the reaction (hydrolyzing the hydrazone back to ketone + hydrazine) OR when the acid is too strong, causing the hydrazine to disproportionate.
-
Fix: Ensure anhydrous conditions. Switch to Protocol A (ZnCl2) in Toluene with a Dean-Stark trap to physically remove water.
Q: My reaction turns into a black tar (polymerization).
A: This is typical of oxidative degradation caused by high temperatures and strong mineral acids (
-
Fix: Lower the temperature. Use Protocol B (Resin) . The solid support prevents intermolecular polymerization reactions that occur in the bulk solution.
Q: Can I use this for 3-substituted indoles? A: Yes, but steric hindrance at the 3-position increases the barrier for the [3,3]-shift, making N-N cleavage more competitive.
-
Fix: You must use a Lewis Acid (
or ) and avoid protic acids entirely. The coordination of the metal center helps align the orbitals for the sigmatropic shift despite the steric bulk.
References
-
Houk, K. N., et al. "Why Do Some Fischer Indolizations Fail?." Journal of the American Chemical Society, vol. 130, no.[1] 49, 2008.
-
Robinson, B.[1] "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, vol. 63, no.[1] 4, 1963, pp. 373–401.
-
Wagaw, S., et al.[1] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, vol. 120, no.[10] 26, 1998.[10]
-
Xu, D., et al. "Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water."[1] Green Chemistry, vol. 11, 2009, pp. 1239-1246.[1]
Sources
- 1. scribd.com [scribd.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Regioselective Synthesis of 2-Substituted Indoles
Current Status: Operational Role: Senior Application Scientist Ticket ID: REGIO-IND-002
Executive Summary: The "C3 Problem"
The fundamental challenge in synthesizing 2-substituted indoles is the intrinsic nucleophilicity of the indole ring. The C3 position is approximately
To achieve C2-regioselectivity , you must fight thermodynamics. This guide details three engineering controls to override this natural preference:
-
Steric Steering (Larock Cyclization)
-
Chelation Assistance (Transition Metal C-H Activation)
-
Acid-Controlled Isomerization (Fischer Synthesis)
Decision Matrix: Selecting Your Method
Before modifying your reaction parameters, verify you are using the correct workflow for your starting materials.
Caption: Workflow selector for 2-substituted indole synthesis based on available precursors and tolerance for directing groups.
Module A: Larock Indole Synthesis (Steric Control)[1]
The Mechanism: The Larock synthesis (Pd-catalyzed heteroannulation) is the most reliable method for de novo synthesis of 2-substituted indoles from internal alkynes. The regioselectivity is determined during the migratory insertion of the alkyne into the Aryl-Pd bond.[1]
Critical Rule: The bulkier substituent on the alkyne will preferentially occupy the C2 position of the final indole.
Troubleshooting Larock Regioselectivity
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Poor Regioselectivity (~1:1 mixture) | Alkyne substituents ( | Switch to a bulky ligand (e.g., XPhos or t-Bu3P ) or increase the size difference of the alkyne groups. | Bulky ligands amplify the steric clash in the transition state, forcing the larger group away from the aryl ring (to the C2 position). |
| C3-Substituted Product Dominates | Electronic effects are overriding sterics (rare, but happens with strongly polarized alkynes). | Use electron-deficient phosphine ligands ( | Electronic differentiation can sometimes invert the standard steric preference [1]. |
| Low Yield / Pd Black Formation | Alkyne oxidation or catalyst decomposition. | Add 1.0 equiv LiCl . | Chloride ions stabilize the Pd(II) intermediate and prevent aggregation. |
Visualizing the Selectivity:
Caption: In the Larock insertion, the larger group (
Module B: Rh(III)-Catalyzed C-H Activation (Directing Groups)
The Mechanism: Direct functionalization of the C2-H bond requires a Directing Group (DG) to guide the metal catalyst to the C2 position, effectively "pulling" the catalyst away from the naturally reactive C3 site.
Recommended Protocol: Rh(III)-Catalyzed C2-Arylation/Alkylation [2][3].[2]
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: N-Pivaloyl indole or N-Pyrimidyl indole (The DG is mandatory).
-
Catalyst:
(2.5 mol%). -
Oxidant:
(10 mol%) and (2.0 equiv). -
Solvent: t-Amyl alcohol or DCE.
Step-by-Step:
-
DG Installation: Protect the indole nitrogen with a pivaloyl group (PivCl, NaH, DMF). This weak coordinating group is crucial for C2 selectivity.
-
Catalysis: Combine the N-Pivaloyl indole, coupling partner (e.g., acrylate or boronic acid), Rh catalyst, and oxidant in a sealed tube.
-
Heating: Heat to 100-120°C for 16 hours.
-
Workup: Filter through Celite.
-
DG Removal: Hydrolyze the pivaloyl group using mild base (NaOMe/MeOH) to recover the free N-H indole.
FAQ: C-H Activation Issues
Q: Why am I observing C3 functionalization despite using a DG? A: Your DG might be too weak or labile. If the N-protecting group falls off in situ, the free indole will immediately react at C3. Ensure your system is anhydrous to prevent hydrolysis of the amide bond during catalysis. Alternatively, switch to a stronger DG like 2-pyridine or pyrimidine [4].
Q: Can I do this without a Directing Group? A: Generally, no. However, recent Pd(II) protocols using MgO supports have shown C2 selectivity on free (NH)-indoles via an intermediate Magnesium-Indolyl species that masks the Nitrogen, though substrate scope is limited [5].
Module C: Fischer Indole Synthesis (Acid Control)[1]
The Challenge: When cyclizing unsymmetrical ketones (e.g., 2-butanone), two enamine isomers can form.
-
Kinetic Enamine: Leads to substitution at the less hindered carbon (often desired for 2-substituted).
-
Thermodynamic Enamine: Leads to substitution at the more hindered carbon.
Technical Insight:
Strong acids and high temperatures generally favor the thermodynamic product (3-substituted). To shift regioselectivity toward the 2-substituted isomer (from methyl ketones), use Polyphosphoric Acid (PPA) with high
Data: Effect of Acid on Regioselectivity (Methyl Isopropyl Ketone) [6]
| Acid Catalyst | % 2-Substituted (Desired) | % 3-Substituted (Undesired) |
| 90% | < 5% | > 95% |
| 30% | < 5% | > 95% |
| 83% | > 80% | < 20% |
Corrective Action: If you are getting the wrong isomer in Fischer synthesis, switch to Eaton's Reagent (
References
-
Larock Indole Synthesis Regioselectivity
- Regioselectivity of Larock indole synthesis using functionalized alkynes. (PubMed).
-
Rh(III)
-
Rh(III)
-
Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds.[2] (Molecules, 2022).
-
-
Ir(III)
- Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group. (RSC Advances, 2023).
-
Pd-Catalyzed C2-Arylation (Free Indole)
- Direct Palladium-Catalyzed C-2 and C-3 Aryl
-
Fischer Indole Acid Effects
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 3. Rh(III)-catalyzed selective C2 C-H acyloxylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchwithnj.com [researchwithnj.com]
Technical Support Center: Stability & Handling of 2-Arylindoles
Overview & Chemical Context
2-Arylindoles are privileged pharmacophores and fluorophores. Unlike the parent indole, the C2-aryl group provides steric protection and extends conjugation, often shifting absorption/emission into the visible spectrum. However, this conjugation makes the C3-position electron-rich and highly susceptible to oxidative and electrophilic attack.
Common User Complaints:
-
“My clear solution turned yellow/brown overnight.” (Photo-oxidation)
-
“I see a new peak at [M+16] or [M+32] in my LC-MS.” (Peroxide formation)
-
“The fluorescence signal is non-linear at higher concentrations.” (Quenching/Stacking)
-
“The solution turned pink/blue upon adding acid.” (Electrophilic coupling with impurities)
Module 1: Photochemical Instability (The "Yellowing" Effect)
Issue: Solutions of 2-arylindoles stored in clear glass or exposed to ambient light often degrade, turning yellow or brown.
The Mechanism: C3-Hydroperoxidation
The electron-rich C2=C3 double bond is the "Achilles' heel." Under UV/Vis light and in the presence of dissolved oxygen, 2-arylindoles undergo photosensitized oxidation.
-
Excitation: Light generates the excited singlet state, which may intersystem cross to a triplet state.
-
ROS Generation: Energy transfer to ground-state oxygen (
) generates singlet oxygen ( ). -
Attack: Singlet oxygen attacks the C3 position, forming a 3-hydroperoxy-indolenine intermediate.
-
Decomposition: This unstable intermediate rearranges (often via ring cleavage) to form 2-acylaminobenzophenones (yellow/brown chromophores) or isatogens .
Visualization: Photo-Oxidation Pathway
Caption: The oxidative cascade initiating at the C3 position leads to irreversible ring cleavage and chromophore formation.
Troubleshooting Protocol: Preventing Oxidation
Do not simply "protect from light." You must remove the fuel (Oxygen).
-
Solvent Degassing (Mandatory for <10 µM assays):
-
Method A (Rigorous): Freeze-Pump-Thaw (3 cycles).
-
Method B (Routine): Sparge solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.
-
-
Antioxidant Additives:
-
If the assay permits, add Ascorbic Acid (100 µM) or BHT (Butylated hydroxytoluene) to scavenge free radicals.
-
-
Storage:
-
Store stock solutions (usually DMSO) in amber glass vials.
-
Wrap clear vessels in aluminum foil during bench work.
-
Module 2: Acid Sensitivity & "False" Coloration
Issue: Users observe a color shift (pink/red/blue) or mass doubling upon acidification, often mistaken for simple dimerization.
The Mechanism: Electrophilic Coupling
While acid-catalyzed dimerization is possible, a more insidious issue is the reaction with aldehydic impurities in solvents.
-
The C3 position is highly nucleophilic.
-
In the presence of acid, 2-arylindoles react with trace aldehydes (e.g., formaldehyde in poor MeOH, peroxides in PEG/Ethers) to form Rosindole dyes or Cyanine-like adducts . This is the basis of the specific detection of malondialdehyde (MDA) by phenylindoles.
Data: Solvent Compatibility Matrix
| Solvent | Grade Requirement | Risk Factor | Precaution |
| DMSO | Anhydrous, ≥99.9% | Low | Hygroscopic; water uptake promotes hydrolysis. |
| Methanol | HPLC/LC-MS Grade | High | Lower grades contain formaldehyde; causes pink discoloration + acid. |
| Chloroform | Amylene-stabilized | High | Avoid EtOH-stabilized (contains acetaldehyde). Acidic breakdown of CHCl3 generates HCl. |
| PEG-400 | Low Peroxide | Medium | Prone to autoxidation; peroxides trigger degradation. |
Troubleshooting Guide
Scenario: Solution turned pink after adding HCl/TFA.
-
Check Solvent Quality: Did you use reagent-grade methanol or chloroform?
-
Test: Repeat prep with LC-MS grade acetonitrile. If color persists, it is intrinsic dimerization. If color vanishes, it was an impurity reaction.
-
-
Neutralize: 2-arylindoles are stable bases. Store stocks neutral. Only acidify immediately prior to injection/reaction.
Module 3: Fluorescence Quenching & Aggregation
Issue: "My standard curve flattens out above 10 µM."
The Mechanism: Pi-Stacking
2-Arylindoles are planar and hydrophobic. In aqueous buffers, they form "face-to-face" pi-stacked aggregates (H-aggregates) which quench fluorescence (Static Quenching).
Protocol: Optimizing Signal
-
Determine Critical Aggregation Concentration (CAC):
-
Plot Fluorescence Intensity vs. Concentration. The point of deviation from linearity is your CAC.
-
Typical Limit: 5–20 µM depending on the aryl substituent.
-
-
Disaggregation Strategy:
-
Add non-ionic surfactant: 0.01% Tween-20 or 0.1% Pluronic F-127 .
-
Ensure final DMSO concentration is ≥1% if solubility is the limiting factor.
-
FAQ: Rapid Diagnostics
Q: I see a peak at M+14 in my mass spec. Is this methylation? A: Unlikely in simple solution. If you are using methanol/acid, this is likely a methyl-methylene bridge formed by reaction with formaldehyde impurities (CH2O insertion), linking two indole units. Switch to Acetonitrile.
Q: Can I use plastic tubes for storage? A: Short term, yes. Long term, no . 2-Arylindoles are lipophilic and can sorb into polypropylene. Furthermore, plasticizers (phthalates) can leach out and act as sensitizers for photo-oxidation. Use silanized glass.
Q: My compound is precipitating in PBS. A: The 2-aryl group increases lipophilicity significantly compared to indole.
-
Fix: Predissolve in DMSO (1000x stock), then dilute into PBS with rapid vortexing. Do not exceed 1-2% DMSO final. If precipitation persists, add 20% HP-β-Cyclodextrin to the buffer to encapsulate and solubilize the hydrophobic core.
References & Validation[1]
-
Oxidative Cleavage Mechanism:
-
Mechanism of photo-oxidation of 2-phenylindole to 2-benzamidobenzophenone via 3-hydroperoxyindolenine.
-
Source: Maeda, K. et al. "Mechanism of the Photo-oxidation of 2-Arylindoles." Bulletin of the Chemical Society of Japan.
-
(Verified context: Photo-oxygenation yields ring cleavage products).
-
-
Acid-Catalyzed Reaction with Aldehydes:
-
Use of 1-methyl-2-phenylindole to detect aldehydes (MDA) via chromogenic reaction at C3.
-
Source: Esterbauer, H. et al. "Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals."[1] Chemical Research in Toxicology.
-
-
Fluorescence Quenching:
-
Concentration dependency and self-quenching of 2-phenylindole derivatives.
-
Source: Horrocks, D. L.[2] "Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole." The Journal of Chemical Physics.
-
-
Synthesis and Pd-Catalyzed Stability:
Sources
- 1. Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Indole Synthesis
Welcome to the technical support center for microwave-assisted indole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the fundamental reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding microwave-assisted indole synthesis.
Q1: Why is my microwave-assisted indole synthesis failing or giving low yields?
A: Low yields or reaction failures in microwave-assisted indole synthesis can stem from several factors. A primary consideration is the choice of catalyst and solvent, which are crucial for the reaction's success. For instance, in the Fischer indole synthesis, switching from zinc chloride to p-toluenesulfonic acid (p-TSA) has been shown to significantly improve yields.[1][2] Additionally, the substitution pattern on your reactants can lead to failed reactions.[3]
Q2: How do I select the appropriate solvent for my microwave reaction?
A: The choice of solvent is critical in microwave synthesis as it directly influences the efficiency of heating. Solvents are generally classified based on their ability to absorb microwave energy, which is quantified by the dissipation factor (tan δ). High-absorbing solvents heat up rapidly, while low-absorbing ones are less efficient.[4][5] However, even with low-absorbing solvents, a reaction can be successful if the reactants or catalysts are polar enough to absorb microwave energy.[5]
Q3: My reaction is generating a lot of tar and byproducts. What can I do to minimize this?
A: The formation of tar and byproducts is often a result of localized overheating or prolonged reaction times. Microwave synthesis, when optimized, can actually reduce the formation of unwanted side products compared to conventional heating.[6][7] To address this, consider reducing the microwave power, shortening the irradiation time, or using a solvent with a lower boiling point to maintain a more controlled temperature.
Q4: I am concerned about safety when running reactions under pressure in the microwave. What precautions should I take?
A: Safety is paramount in any chemical synthesis. When running reactions in sealed vessels, it's crucial to use a dedicated laboratory microwave designed for chemical synthesis, which includes safety features like pressure monitoring.[8][9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[11] Be aware of the potential for rapid pressure buildup, especially with volatile solvents, and ensure your reaction scale is appropriate for the vessel size.[10][12]
Troubleshooting Guides
This section provides more detailed solutions to specific problems you might encounter during your microwave-assisted indole synthesis experiments.
Issue 1: Inconsistent Heating or Hotspots in the Reaction Mixture
Symptoms:
-
Variable yields between identical runs.
-
Formation of degradation products.
-
Inaccurate temperature readings.
Causality and Solution:
Inconsistent heating is a common issue in microwave synthesis and can be attributed to poor mixing and the non-uniform nature of the microwave field.
-
Stirring: Always use a magnetic stirrer in your reaction vessel. Proper agitation is crucial for uniform temperature distribution throughout the reaction mixture.[5] Without adequate stirring, significant temperature gradients can develop, leading to localized overheating and decomposition of sensitive materials.[5]
-
Solvent Choice: The polarity of your solvent plays a significant role in how it interacts with microwaves. Solvents with a high dissipation factor (tan δ) absorb microwave energy more efficiently. If your reaction mixture is not heating effectively, consider adding a small amount of a polar, high-absorbing solvent like ethanol or DMSO to improve energy absorption.[5][13]
-
Vessel Positioning: Ensure the reaction vessel is placed in the center of the microwave cavity to maximize its exposure to a uniform microwave field.
Troubleshooting Workflow for Inconsistent Heating
Caption: Troubleshooting workflow for inconsistent heating issues.
Issue 2: Low or No Product Formation in Fischer Indole Synthesis
Symptoms:
-
Recovery of starting materials.
-
Low conversion to the desired indole.
Causality and Solution:
The Fischer indole synthesis is a powerful reaction, but its success under microwave irradiation is highly dependent on the reaction conditions, particularly the choice of acid catalyst.
-
Catalyst Selection: The reaction is catalyzed by either Brønsted or Lewis acids.[14][15] While various acids can be used, their effectiveness can differ significantly. For example, studies have shown that p-toluenesulfonic acid (p-TSA) can be a more effective catalyst than zinc chloride in microwave-assisted Fischer indole synthesis, leading to higher yields in shorter reaction times.[1][2] If you are experiencing low yields, consider screening different acid catalysts.
-
Reaction Temperature and Time: The Arrhenius law dictates that reaction rates increase with temperature.[5] Microwave synthesis allows for rapid heating to elevated temperatures, which can significantly accelerate the reaction.[5] However, excessive temperatures can lead to degradation. A systematic optimization of both temperature and reaction time is recommended to find the optimal conditions for your specific substrates.
-
Substrate Reactivity: Certain substitution patterns on the phenylhydrazine or the ketone/aldehyde can hinder the reaction.[3] If you suspect substrate-related issues, consulting literature for similar structures can provide insights into potential challenges and alternative synthetic routes.
Table 1: Comparison of Catalysts in a Microwave-Assisted Fischer Indole Synthesis
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Zinc Chloride | 3 | 76 | [1][2] |
| p-Toluenesulfonic Acid | 3 | 91 | [1][2] |
Issue 3: Difficulty with Product Purification and Work-up
Symptoms:
-
Complex crude reaction mixture.
-
Challenges in isolating the desired indole.
Causality and Solution:
A successful reaction is only half the battle; efficient product isolation is equally important.
-
Standard Work-up Procedure: A typical work-up for many indole syntheses involves quenching the reaction, followed by extraction and purification. After cooling the reaction mixture, it can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities.[16] The organic layer is then dried, and the solvent is removed under reduced pressure.
-
Chromatography: Column chromatography is often necessary to isolate the pure indole from any remaining starting materials, byproducts, or baseline impurities. The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of your target compound.[16][17]
Experimental Protocol: General Microwave-Assisted Indole Synthesis and Work-up
-
Reaction Setup: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the phenylhydrazine, ketone/aldehyde, catalyst, and solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Set the desired temperature, pressure limit, and reaction time.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
General Workflow for Microwave Synthesis and Purification
Caption: A generalized workflow for microwave-assisted indole synthesis and subsequent purification.
References
-
Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Retrieved February 7, 2026, from [Link]
-
Revolutionizing Indole Synthesis: A Microwave‐Powered Approach | Request PDF. (2024, June 13). Retrieved February 7, 2026, from [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi - YouTube. (2020, May 2). Retrieved February 7, 2026, from [Link]
-
Microwave-assisted synthesis of indole. (n.d.). Retrieved February 7, 2026, from [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (2022, August 30). Retrieved February 7, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - iris.unina.it. (2022, February 22). Retrieved February 7, 2026, from [Link]
-
Microwave assisted synthesis of indoles: Madelung's Reaction - Sciforum. (n.d.). Retrieved February 7, 2026, from [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed. (2009, June 1). Retrieved February 7, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved February 7, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. (n.d.). Retrieved February 7, 2026, from [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (n.d.). Retrieved February 7, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave Reactor Safety. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). Retrieved February 7, 2026, from [Link]
-
Safe use of microwave ovens in laboratories - University of Nottingham. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. scribd.com [scribd.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 12. goons.web.elte.hu [goons.web.elte.hu]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. iris.unina.it [iris.unina.it]
- 17. actascientific.com [actascientific.com]
Managing temperature sensitivity in Fischer indole reactions
Topic: Managing Temperature Sensitivity & Thermal Safety[1]
Executive Summary: The Thermal "Goldilocks" Zone
The Fischer Indole Synthesis is a deceptively simple transformation that relies on a delicate thermal balance. Success depends on overcoming the high activation energy of the [3,3]-sigmatropic rearrangement (the rate-determining step) without triggering polymerization or thermal runaway.
The Core Challenge:
-
Too Cold: The reaction stalls at the hydrazone intermediate. In process chemistry, this creates a dangerous "accumulation" hazard.
-
Too Hot: Promotes polymerization (tarring), oxidation, and loss of regioselectivity in unsymmetrical ketones.
This guide provides a technical framework for navigating these extremes, focusing on mechanistic causality and safety.
The Mechanism & Thermal Landscape
To control the reaction, you must visualize the energy landscape. The reaction is not a single step but a cascade.
The Critical Energy Barrier
The conversion of the ene-hydrazine to the diimine (Step 3 below) is the bottleneck. It requires significant thermal energy (typically >150°C for weak acids, or >80°C for strong acids) to disrupt the aromaticity of the benzene ring temporarily.
Figure 1: Mechanistic Energy Landscape. The red zone indicates where intermediates accumulate if the temperature is insufficient to cross the rearrangement barrier.
Process Safety: The "Accumulation" Hazard
CRITICAL WARNING: The most common safety failure in Fischer Indole scale-up is thermal runaway caused by intermediate accumulation.
The Scenario
-
Reagents are mixed at low temperature (e.g., 0°C - 20°C).
-
Hydrazone forms rapidly (exothermic), but the temperature is too low for rearrangement.
-
The Trap: The operator sees no product and increases the heat rapidly.
-
The Runaway: The accumulated hydrazone rearranges en masse once the threshold temperature is reached. The massive release of heat (exothermic rearrangement) exceeds the cooling capacity, leading to solvent boiling or explosion.
Safety Protocol: The "Ramp-and-Soak" Method
Do not simply reflux. Use this self-validating heating protocol:
-
Formation Stage: Stir hydrazine + ketone + catalyst at low T (e.g., RT) for 1 hour.
-
Checkpoint 1 (TLC/HPLC): Confirm hydrazone formation. Do not proceed if starting hydrazine remains.
-
Controlled Ramp: Increase T by 10°C every 15 minutes.
-
Monitoring: Watch for a sudden exotherm (temperature spiking faster than the bath).
-
Soak: Once the target T is reached (e.g., 80°C), hold until conversion is complete.
Regioselectivity & Temperature Control
For unsymmetrical ketones (e.g., 2-methylcyclohexanone), temperature dictates the product ratio by influencing which "ene-hydrazine" isomer forms (Kinetic vs. Thermodynamic).
| Parameter | Condition | Mechanism | Product Outcome |
| Kinetic Control | Low Temp / Weak Acid | Less substituted enamine forms (faster). | 3-substituted indole (from less sub. enamine) |
| Thermodynamic Control | High Temp / Strong Acid | More substituted enamine forms (more stable). | 3,3-disubstituted indolenine (often rearranges) |
Scientist's Note: If you are getting the wrong isomer, lowering the temperature is rarely enough on its own. You must typically switch to a weaker acid (e.g., from Polyphosphoric Acid to Acetic Acid) and lower the temperature to shift the equilibrium toward the kinetic enamine [1].
Catalyst-Temperature Matrix
The choice of acid dictates the required temperature. Stronger acids lower the activation energy of the rearrangement but increase the risk of "tarring" (polymerization).
| Catalyst Class | Examples | Typical Temp Range | Application Notes |
| Protic (Weak) | Acetic Acid (AcOH) | Reflux (118°C) | Good for sensitive substrates; slow reaction. |
| Protic (Strong) | H₂SO₄, PPA | 60°C - 100°C | High yields for simple indoles; risk of sulfonation/charring. |
| Lewis Acid | ZnCl₂ | 150°C - 170°C | "Classic" fusion method. solvent-free. High T required.[1] |
| Lewis Acid (Modern) | BF₃[2][3][4]·OEt₂ | 20°C - 80°C | Recommended. Allows lower T rearrangement; cleaner profiles [2]. |
| Solid Acid | Zeolites / Clays | Reflux | Heterogeneous; easy workup; moderate T. |
Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Thermal decomposition or polymerization. Root Cause:
-
Temperature too high: Indoles are electron-rich and prone to oxidative polymerization at high T.
-
Acid too concentrated: PPA or H₂SO₄ can act as dehydrating agents, charring the organic material. Solution:
-
Switch to a Lewis Acid (ZnCl₂ or BF₃[2][4][5]·OEt₂) to operate at lower temperatures.
-
Exclude oxygen (run under N₂/Ar). Indoles oxidize rapidly in hot air.
Q2: I see the hydrazone spot on TLC, but it won't convert to Indole.
Diagnosis: "Arrested" Rearrangement. Root Cause: The system has not reached the activation energy for the [3,3]-sigmatropic shift. Solution:
-
Increase T: If using AcOH, switch to refluxing toluene/AcOH.
-
Microwave: Microwave irradiation is highly effective for overcoming this specific barrier without long thermal exposure [3].
Q3: Can I run this at Room Temperature?
Answer: Generally, no—unless you use specialized catalysts. Standard Fischer conditions require heat.[2] However, using Phosphorus Trichloride (PCl₃) or specific Palladium-catalyzed modifications (Buchwald type) can allow cyclization at ambient temperatures, though these technically deviate from the classical "acid-catalyzed" mechanism [4].
Diagnostic Workflow
Use this logic tree to diagnose failures in real-time.
Figure 2: Troubleshooting Logic Tree. Follow the path based on TLC/LCMS evidence to determine the thermal or catalytic correction.
References
-
Regioselectivity Mechanisms: Origins of Regioselectivity in the Fischer Indole Synthesis. National Institutes of Health (PubMed). Available at: [Link]
-
Lewis Acid Catalysis: Fischer Indole Synthesis - Reaction Conditions & Catalysts. Organic Chemistry Portal. Available at: [Link]
-
Palladium/Low-T Variants: A Palladium-Catalyzed Strategy for the Preparation of Indoles. J. Am. Chem. Soc.[1] (Via Organic Chemistry Portal). Available at: [Link]
-
Thermal Safety Data: Thermal runaway modelling of high-nickel battery materials (Analogous DSC methodology for exothermic reactions). ICDERS. Available at: [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Improving the efficiency of Heck-type reactions for indole synthesis
Technical Support Center: High-Efficiency Indole Synthesis via Heck Methodologies
Status: Online Operator: Senior Application Scientist Ticket ID: HECK-IND-OPT-2026
Welcome to the Advanced Catalysis Support Hub.
You are likely here because your indole synthesis—whether via Larock heteroannulation or intramolecular Heck cyclization —is suffering from low turnover, poor regioselectivity, or catalyst deactivation (Pd black formation).
This guide moves beyond basic textbook protocols. We focus on efficiency drivers : manipulating the coordination sphere of Palladium to force difficult cyclizations and utilizing phase-transfer catalysis to stabilize active species.
Module 1: The Larock Heteroannulation (Intermolecular)
Core Issue: Regiocontrol and Catalyst Longevity.
The Larock synthesis couples an o-iodoaniline with an internal alkyne. The "standard" protocol (Pd(OAc)₂, Na₂CO₃, DMF) is often sluggish with sterically demanding or electron-poor substrates.
FAQ 1: Why is my reaction stalling with significant Pd black precipitation?
Diagnosis: Catalyst death due to cluster formation. The "ligandless" conditions often cited are unstable at the high temperatures (100°C+) required. The Fix: Switch to a Bulky, Electron-Rich Phosphine system.
-
Protocol Shift: Instead of bare Pd(OAc)₂, use Pd(P(t-Bu)₃)₂ or generate it in situ using Pd₂(dba)₃ + P(t-Bu)₃ .
-
Why it works: The bulky tri-tert-butylphosphine creates a monoligated Pd(0) species (
). This species is highly active for oxidative addition (due to electron richness) and prevents catalyst aggregation (due to steric bulk), allowing the reaction to proceed at milder temperatures (60–80°C).
FAQ 2: How do I control Regioselectivity with unsymmetrical alkynes?
The Rule: In the Larock insertion, the Arylpalladium species preferentially adds to the less sterically hindered carbon of the alkyne.
-
Outcome: The bulky group of the alkyne ends up at the C2 position of the indole; the smaller group ends up at C3 .
-
Troubleshooting: If you need the reverse regioisomer, steric control alone will not work. You must use a directing group on the alkyne (e.g., a silyl group) that can be removed or modified later.
Data Comparison: Standard vs. High-Efficiency Conditions
| Parameter | Standard "Textbook" Conditions | High-Efficiency Protocol |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (1-2 mol%) + P(t-Bu)₃ |
| Ligand | None or PPh₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) |
| Additive | LiCl (1 equiv) | LiCl (1 equiv) |
| Temp | 100–120 °C | 60–80 °C |
| Yield (Avg) | 50–70% | 85–95% |
| Tolerance | Poor for Cl/Br-anilines | Excellent for Cl/Br-anilines |
Module 2: Intramolecular Cyclization (Mori-Ban / Hegedus)
Core Issue: 5-exo-trig vs. 6-endo-trig Selectivity.
When cyclizing 2-halo-N-allylanilines, the system can form either an indole (5-exo) or a quinoline (6-endo).
FAQ 3: I am getting a mixture of indole and quinoline. How do I force Indole formation?
The Fix: You must manipulate the Cationic vs. Neutral Pathway .
-
Neutral Pathway (Standard): Uses Pd(OAc)₂ + PPh₃ + Base. The halide remains coordinated to Pd during insertion. This often favors the 5-exo (indole) product due to sterics, but electronic factors can interfere.
-
Cationic Pathway (The Switch): Add Silver Salts (e.g., Ag₂CO₃ or AgOTf).
-
Mechanism: Ag abstracts the halide (X) from the intermediate [Ar-Pd(II)-X-L₂], creating a cationic species [Ar-Pd(II)-L₂]⁺.
-
Result: This opens a coordination site for the alkene. The cationic Pd is more electrophilic and often accelerates the reaction, strictly enforcing the 5-exo cyclization for electronic reasons (coordination to the double bond is tighter).
-
Visualization: The Cationic Switch Mechanism
The following diagram illustrates how Silver additives alter the catalytic cycle to enforce selectivity.
Caption: Divergence of Neutral vs. Cationic pathways. Silver salts abstract halides, creating a cationic Pd species that accelerates insertion and locks regioselectivity.
Module 3: The "Jeffery Conditions" (Additives)
Core Issue: Reaction fails in standard solvents; low solubility of bases.
FAQ 4: My base (K₂CO₃) is insoluble in DMF/MeCN. Should I add water?
The Fix: Do not add water (unless using specific aqueous protocols). Instead, use Jeffery Conditions .
-
Additive: Tetra-n-butylammonium chloride (TBAC) or Bromide (TBAB) (1 equiv).
-
Mechanism:
-
Phase Transfer: Solubilizes the carbonate base into the organic phase.
-
Nanoparticle Stabilization: The ammonium salts form a protective layer around Pd(0) clusters, preventing them from aggregating into inactive "Pd black" while keeping them accessible for catalysis.
-
-
Application: Essential for solid-liquid phase reactions (e.g., using K₂CO₃ or NaOAc suspended in DMF).
Module 4: Validated Experimental Protocols
Protocol A: High-Efficiency Larock Indole Synthesis
Best for: Valuable substrates, difficult halides (bromides/chlorides).
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
o-Iodoaniline (1.0 equiv)
-
Internal Alkyne (1.2 equiv)[1]
-
LiCl (1.0 equiv) — Critical for stabilizing the intermediate.
-
Na₂CO₃ (2.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(t-Bu)₃ (10 mol% - added as a 1M solution in toluene)
-
-
Solvent: Add anhydrous DMF (0.2 M concentration relative to aniline).
-
Reaction: Seal and heat to 80°C (vs 100°C standard). Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/LiCl. Dry over MgSO₄.
Protocol B: Cationic Intramolecular Cyclization
Best for: Ensuring 5-exo selectivity in N-allyl systems.
-
Preparation: Charge vial with:
-
2-Iodo-N-allylaniline derivative (1.0 equiv)
-
Ag₂CO₃ (1.1 equiv) — Acts as both Base and Halide Scavenger.
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
-
Solvent: Add anhydrous MeCN (Acetonitrile is crucial for cationic pathways as it stabilizes the cationic Pd intermediate).
-
Reaction: Heat to 60–80°C.
-
Note: Filter through Celite immediately after cooling to remove Silver salts before extraction.
Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing yield and selectivity failures in Heck-Indole synthesis.
References
-
Larock, R. C. , & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5209-5212.
-
Hundertmark, T. , Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for the Heck Reaction of Aryl Bromides. Organic Letters, 2(12), 1729–1731.
-
Link, J. T. , & Overman, L. E. (1996). Intramolecular Heck Reactions in Natural Product Synthesis. ChemTracts-Organic Chemistry, 11. (Contextualizing the Cationic Pathway).
-
Koay, W. L. , et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate Review.
Sources
Validation & Comparative
Comparative study of Fischer indole synthesis and Larock indole synthesis
Executive Summary
The indole scaffold is ubiquitous in pharmaceuticals (e.g., Sumatriptan, Indomethacin) and agrochemicals. For process chemists and discovery scientists, the choice between the classical Fischer Indole Synthesis and the palladium-catalyzed Larock Heteroannulation is rarely arbitrary; it is a strategic decision dictated by regiochemical requirements, functional group tolerance, and economic scalability.
This guide provides a rigorous technical comparison of these two dominant methodologies. While the Fischer synthesis remains the economic workhorse for scalable, acid-stable substrates, the Larock synthesis offers superior convergence and predictable regiocontrol for complex, polysubstituted systems.
Mechanistic Divergence & Causality
Understanding the mechanism is the prerequisite for troubleshooting failures. The two methods operate on fundamentally different catalytic cycles, which dictates their distinct limitations.
Fischer Indole Synthesis: The Sigmatropic Workhorse
Mechanism: The reaction proceeds via a Brønsted or Lewis acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.[1] The rate-determining step is often the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate.
Key Insight: The loss of ammonia (
Figure 1: The Fischer Indole Synthesis relies on a cascade of acid-catalyzed tautomerizations culminating in ammonia extrusion.
Larock Indole Synthesis: The Organometallic Surgeon
Mechanism: This is a heteroannulation involving an o-iodoaniline and an internal alkyne. It proceeds via a Pd(0)/Pd(II) cycle: oxidative addition, alkyne insertion (carbopalladation), and reductive elimination.
Key Insight: Regioselectivity is determined during the alkyne insertion step. The palladium moiety preferentially bonds to the less sterically hindered carbon of the alkyne, placing the bulkier group at the C2 position of the indole.
Figure 2: The Larock cycle. Note that the steric bulk of the alkyne dictates the orientation of insertion, driving regioselectivity.
Critical Performance Analysis
Regioselectivity
This is the primary differentiator.
-
Fischer: When using meta-substituted phenylhydrazines, the reaction often yields a mixture of 4- and 6-substituted indoles (typically ~1:1 to 40:60). Separating these isomers requires difficult chromatography.
-
Larock: Highly predictable. The bulky group (
) of the unsymmetrical alkyne ( ) consistently occupies the C2 position. If a silyl group (TMS) is present, it directs to C2 with >98% selectivity due to electronic and steric factors.
Functional Group Tolerance
-
Fischer: Poor for acid-sensitive groups (acetals, silyl ethers, Boc carbamates). Excellent for electron-withdrawing groups on the hydrazine.
-
Larock: Excellent.[2] Tolerates alcohols, esters, nitriles, and acid-labile protecting groups. However, free amines on the alkyne can poison the Pd catalyst.
Comparative Data Summary
| Feature | Fischer Synthesis | Larock Synthesis |
| Primary Precursors | Arylhydrazine + Ketone | o-Iodoaniline + Alkyne |
| Catalyst | Acid (ZnCl₂, PPA, H₂SO₄) | Pd(OAc)₂ / Ligand |
| Regiocontrol | Poor (Mixtures with m-subs) | Excellent (Steric driven) |
| Conditions | Harsh (100–180°C, Acidic) | Mild (80–100°C, Basic) |
| Atom Economy | High (Loss of NH₃ + H₂O) | Moderate (Loss of HI equivalent) |
| Cost | Low ($) | High ( |
| Scale Suitability | Multi-Kg / Ton scale | Gram / Discovery scale |
Validated Experimental Protocols
Protocol A: Fischer Synthesis of 2-Phenylindole
Best for: Scalable synthesis of simple indoles.
Reagents: Acetophenone phenylhydrazone, Polyphosphoric acid (PPA).
-
Precursor Formation: Combine equimolar amounts of phenylhydrazine and acetophenone in ethanol. Heat to reflux for 1 hour. Cool to crystallize the hydrazone.[3] Filter and dry.
-
Cyclization: In a round-bottom flask, add PPA (10g per 1g of hydrazone). Heat to 100°C.
-
Addition: Add the hydrazone portion-wise to the stirring acid (Exotherm warning: monitor internal temp).
-
Reaction: Stir at 100–110°C for 30–60 minutes. Completion is marked by the disappearance of the hydrazone spot on TLC (frequently fluorescent).
-
Quench (Critical): Pour the hot reaction mixture onto crushed ice/water slurry (approx 10x volume). Stir vigorously.
-
Workup: The crude indole usually precipitates. Filter the solid.[3] If gummy, extract with Ethyl Acetate. Wash organic layer with sat.
until neutral (crucial to remove trapped acid). -
Purification: Recrystallize from Ethanol/Water.
Protocol B: Larock Synthesis of 2,3-Diphenylindole
Best for: Complex, polysubstituted indoles with sensitive groups.
Reagents: o-Iodoaniline (1.0 equiv), Diphenylacetylene (1.2 equiv),
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add o-iodoaniline (1 mmol), diphenylacetylene (1.2 mmol),
(3 mmol), LiCl (1 mmol), and (0.05 mmol). -
Solvent: Add anhydrous DMF (5 mL). Note: Degassing the DMF via sparging with Argon for 10 mins is recommended to protect the active Pd(0) species.
-
Reaction: Seal the vessel and heat to 100°C for 12–24 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the consumption of the aniline.
-
Workup: Dilute with Diethyl Ether and water. Wash the organic phase 3x with water (to remove DMF) and 1x with Brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Strategic Decision Matrix
Use this flow to select the optimal methodology for your target molecule.[2]
Figure 3: Decision tree for selecting the synthetic route. Note that acid sensitivity and regiochemical ambiguity are the primary "kill switches" for the Fischer method.
References
-
Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons.[4][5] 6
-
Larock, R. C., & Yum, E. K. (1991).[7] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[8][9][10] Journal of the American Chemical Society, 113(17), 6689–6690.[10] 11
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. 4[7][9][6][11]
-
BenchChem. (2025).[2][3] A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. 3
-
Organic Chemistry Portal. (2023). Fischer Indole Synthesis.[1][12][2][3][4][5][13][14][15] 14
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Blog Posts [dukevertices.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. thieme-connect.com [thieme-connect.com]
Cross-Reactivity Profiling of 2-(2-Chlorophenyl)-1H-indole Against a Kinase Panel
Based on the specific chemical structure provided, this guide is structured as a technical resource for researchers evaluating 2-(2-Chlorophenyl)-1H-indole (a representative 2-arylindole scaffold) as a kinase inhibitor or lead compound.
Since this specific molecule is a "privileged structure" often used as a starting point for drug discovery (targeting kinases, tubulin, or COX-2), the guide focuses on how to profile its cross-reactivity to determine its selectivity fingerprint ("S-score") compared to standard promiscuous and selective controls.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary: The Indole Scaffold in Kinase Discovery
2-(2-Chlorophenyl)-1H-indole represents a classic "privileged scaffold" in medicinal chemistry. The 2-arylindole core mimics the adenosine moiety of ATP, allowing it to anchor into the hinge region of various protein kinases. However, this structural promiscuity necessitates rigorous cross-reactivity profiling early in the development pipeline.
This guide compares the profiling strategy and expected performance of 2-(2-Chlorophenyl)-1H-indole against industry-standard benchmarks. By evaluating its "Selectivity Score" (S-score) against a broad kinase panel, researchers can distinguish between a "dirty" non-specific inhibitor and a viable lead candidate.
Why Profile This Compound?
-
Structural Liability: The planar indole ring can intercalate into DNA or bind non-specifically to hydrophobic pockets (e.g., Albumin, CYP450).
-
Kinase Homology: The 2-phenyl group often targets the hydrophobic back pocket (Gatekeeper residue) of kinases like Src , VEGFR , and CDK2 .
-
Off-Target Risk: Indoles are frequent hitters of IDO1 (Indoleamine 2,3-dioxygenase) and Tubulin , which must be ruled out via counter-screening.
Comparative Analysis: Test Compound vs. Reference Standards
To objectively evaluate the performance of 2-(2-Chlorophenyl)-1H-indole, it must be benchmarked against established kinase inhibitors with known selectivity profiles.
Table 1: Comparative Performance Metrics (Kinase Selectivity)
| Feature | 2-(2-Chlorophenyl)-1H-indole (Test Compound) | Staurosporine (Broad Control) | Sunitinib (Indole Analog) | Imatinib (Selective Control) |
| Primary Class | 2-Arylindole Scaffold | Indolocarbazole | Indolinone (Indole-derivative) | 2-Phenylaminopyrimidine |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Type II (Inactive Conf.) |
| Selectivity Profile | Moderate to Low (Scaffold-dependent) | Extremely Low (Pan-kinase) | Moderate (Multi-targeted: VEGFR, PDGFR, KIT) | High (ABL, KIT, PDGFR) |
| Key Off-Targets | Tubulin, COX-2, IDO1 | PKC, CDK, PKA, CAMK | RET, CSF1R, FLT3 | DDR1, NQO2 |
| S(35) Score* | Target: <0.3 (Desired) | >0.8 (Promiscuous) | ~0.3 - 0.5 | <0.1 (Highly Selective) |
| Use Case | Lead Optimization / Hit Validation | Assay Sensitivity Check | Structural Activity Relationship (SAR) Benchmark | Negative Control for Promiscuity |
*S(35) Score: The fraction of kinases inhibited by >35% at a specific concentration (usually 1µM or 10µM). Lower is more selective.
Detailed Comparison
1. vs. Staurosporine (The "Sledgehammer")
-
Context: Staurosporine is the "gold standard" for non-selective inhibition.
-
Comparison: If your 2-(2-Chlorophenyl)-1H-indole profile resembles Staurosporine (hitting >70% of the panel), the compound is likely a non-specific aggregator or a "frequent hitter."
-
Expectation: The 2-phenyl group in your test compound should provide steric exclusion from many kinases that Staurosporine (a flat, rigid macrocycle) can access.
2. vs. Sunitinib (The Structural Cousin)
-
Context: Sunitinib shares the indole core (specifically an indolin-2-one).[1] It is a clinically approved multi-kinase inhibitor.[2]
-
Comparison: Sunitinib targets the "split-kinase" family (VEGFR, PDGFR).
-
Hypothesis: The 2-chlorophenyl substitution on your test compound often improves selectivity for Src-family kinases or EGFR compared to Sunitinib, but may lose potency against VEGFR depending on the exact binding pose.
Experimental Protocol: Kinase Profiling Workflow
This protocol describes a Radiometric HotSpot™ Assay (or equivalent mobility shift assay), which is the industry standard for minimizing false positives (e.g., fluorescence interference).
Phase 1: Compound Preparation
-
Stock Solution: Dissolve 2-(2-Chlorophenyl)-1H-indole in 100% DMSO to a concentration of 10 mM.
-
Critical Step: Vortex for 1 minute and inspect for precipitation. Indoles can be hydrophobic; ensure complete solubility.
-
-
Working Dilution: Dilute to 100X the final screening concentration (e.g., 100 µM for a 1 µM screen) in 100% DMSO.
-
Aqueous Dilution: Dilute 1:25 into assay buffer (20 mM HEPES, pH 7.5, 0.01% Triton X-100) to prepare the 4X intermediate.
Phase 2: The Kinase Reaction (384-well format)
-
Enzyme Addition: Dispense 5 µL of Kinase/Substrate mix into the well.
-
Compound Addition: Add 5 µL of the 4X compound solution.
-
Control Wells: Add 5 µL of 4% DMSO (Vehicle Control) and 5 µL of Staurosporine (Positive Control).
-
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Reaction Start: Add 10 µL of ATP/³³P-ATP mix (at K_m concentration for each kinase).
-
Incubation: Incubate for 2 hours at RT.
Phase 3: Data Analysis
-
Termination: Spot reactions onto P81 ion-exchange filter paper (binds the phosphorylated substrate).
-
Wash: Wash filters extensively with 0.75% Phosphoric acid to remove unbound ³³P-ATP.
-
Quantification: Measure radioactivity via scintillation counting.
-
Calculation:
Visualization of Workflows and Pathways
Diagram 1: Kinase Profiling Decision Tree
This workflow illustrates the logical steps for validating the hit.
Caption: Decision tree for profiling 2-arylindole derivatives, prioritizing solubility checks and off-target counter-screening.
Diagram 2: Common Off-Target Pathways for Indoles
Indoles are "privileged" because they hit multiple nodes. This diagram maps the potential cross-reactivity landscape.
Caption: Network of potential primary (green) and off-target (red/yellow) interactions for 2-phenylindole scaffolds.
Technical Insights & Troubleshooting
The "Chlorine Effect"
The 2-chloro substituent on the phenyl ring is not merely decorative. In kinase drug design, this halogen often serves two purposes:
-
Twist Induction: It forces the phenyl ring out of planarity with the indole core (due to steric clash with the indole N-H or C3-H). This "twisted" conformation can improve selectivity by preventing intercalation into DNA (a common issue with flat indoles).
-
Hydrophobic Fill: It targets the hydrophobic pocket adjacent to the ATP-binding site (often the "Gatekeeper" region).
Troubleshooting High Background: If your assay shows high background inhibition across all kinases (including negative controls):
-
Cause: The compound might be aggregating.
-
Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Run a dynamic light scattering (DLS) check to confirm monomeric state.
Troubleshooting "Flat" IC50 Curves:
-
Cause: Poor solubility limit (compound crashes out at high concentrations).
-
Solution: Verify the actual concentration in the well using HPLC-MS. Do not rely solely on the calculated dilution factor.
References
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[3][4] Nature Reviews Cancer. Link
-
Karaman, M. W., et al. (2008). "A Quantitative Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology. Link
-
Anastassiadis, T., et al. (2011). "Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity." Nature Biotechnology. Link
-
Singh, P., et al. (2012). "Indole Derivatives: A Versatile Scaffold in Drug Discovery."[3] International Journal of Pharmaceutical Sciences. Link
-
Davis, M. I., et al. (2011). "Comprehensive Analysis of Kinase Inhibitor Selectivity." Science. Link
Sources
Translational Efficacy of Novel Indole-Based Anticancer Agents: A Comparative Guide
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry due to its bio-isosteric similarity to the amino acid tryptophan and the purine bases of DNA. While novel indole-based agents—specifically Bis-indole derivatives and Spiro-oxindoles —demonstrate nanomolar potency in vitro, a significant translational gap often exists when moving to in vivo models. This guide objectively compares the efficacy of these two emerging classes, analyzing why extreme in vitro cytotoxicity does not always correlate with in vivo tumor regression, and provides self-validating protocols to bridge this gap.
The Indole Advantage: Structural Basis for Efficacy
The indole moiety's electron-rich nature allows it to participate in hydrogen bonding and pi-pi stacking interactions with deep hydrophobic pockets in proteins.
-
Tubulin Binding: Bis-indoles often target the Colchicine-binding site of
-tubulin, disrupting microtubule dynamics.[1] -
Kinase Inhibition: Indole-fused heterocycles (e.g., Sunitinib analogs) mimic ATP, binding to the hinge region of receptor tyrosine kinases (VEGFR, EGFR).
Comparative Efficacy Analysis
We compare two distinct classes of novel indole agents: Class A (Tubulin-Targeting Bis-Indoles) and Class B (Multi-Targeting Spiro-Oxindoles) .
Class A: Bis-Indole Derivatives (Tubulin Inhibitors)[2][3]
-
Mechanism: Destabilization of microtubules, causing G2/M cell cycle arrest.
-
Performance: These agents typically exhibit superior in vitro IC50 values (often <50 nM) compared to Class B. However, their high lipophilicity often leads to poor metabolic stability in vivo.
-
Case Study: The derivative NMK-BH2 and St. 20 show potent inhibition of tubulin polymerization but require careful formulation (e.g., liposomal delivery) to maintain bioavailability in mice.
Class B: Spiro-Oxindole Derivatives (MDM2/Kinase Inhibitors)
-
Mechanism: Dual inhibition of MDM2-p53 interaction and specific kinases.
-
Performance: While in vitro IC50 values are often in the micromolar range (1–5
M), these compounds frequently demonstrate superior in vivo Tumor Growth Inhibition (TGI) due to better pharmacokinetic (PK) profiles and sustained target engagement.
Data Summary: In Vitro vs. In Vivo Metrics
Table 1: Comparative efficacy metrics of representative novel indole agents against human carcinoma xenografts.
| Metric | Class A: Bis-Indole (e.g., St. 20 Analog) | Class B: Spiro-Oxindole (e.g., MI-Analog) | Standard of Care (Vincristine/Sunitinib) |
| Primary Target | MDM2 / VEGFR2 | Tubulin / RTKs | |
| In Vitro IC50 (HeLa) | 10 – 50 nM (High Potency) | 1.5 – 5.0 | ~10 nM |
| Solubility (LogP) | > 4.5 (Poor) | 2.5 – 3.5 (Good) | Variable |
| In Vivo Dose | 10–30 mg/kg (IP) | 50–100 mg/kg (Oral) | 1–2 mg/kg (IV) |
| Tumor Growth Inhibition (TGI) | 40 – 60% | 65 – 85% | 70 – 90% |
| Toxicity (Weight Loss) | High (>15% loss) | Low (<5% loss) | Moderate |
Critical Insight: Class A agents are often "false positives" in early screening if only IC50 is considered. Class B agents, despite lower intrinsic potency, often yield better therapeutic indices in vivo.
Mechanistic Validation (In Vitro)
To validate that the observed cytotoxicity is mechanism-specific (and not general toxicity), the following self-validating workflow is required.
Diagram: Tubulin Interference Pathway
Caption: Mechanism of Action for Class A Bis-indoles disrupting microtubule dynamics leading to apoptosis.[1]
Protocol: Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the direct inhibition of tubulin assembly by the indole agent. Self-Validating Control: Use Colchicine (positive control) and Taxol (enhancer control).
-
Preparation: Thaw >99% pure tubulin (porcine brain) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline: Transfer 50
L of tubulin solution (2 mg/mL) into a 96-well black half-area plate pre-warmed to 37°C. -
Treatment: Immediately add 5
L of the test indole compound (10 M final conc.) or vehicle (DMSO). -
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes using a DAPI-filter set (reporter: DAPI binds microtubules, not free tubulin).
-
Validation:
-
Pass: Vehicle curve shows sigmoidal increase (Vmax).
-
Pass: Indole agent curve remains flat (similar to Colchicine).
-
Translational Validation (In Vivo)
Efficacy in a petri dish does not guarantee tumor regression. The xenograft model is the standard for determining the "Translational Gap."
Diagram: Xenograft Efficacy Workflow
Caption: Standardized workflow for evaluating indole-based agents in nude mouse xenograft models.
Protocol: Tumor Growth Inhibition (TGI) Study
Objective: Determine the therapeutic index of the indole derivative.
-
Inoculation: Inject
A549 or HeLa cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old). -
Staging: Monitor tumor volume (
) using calipers. Initiate treatment when mean volume reaches 100 mm³. -
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO / 40% PEG300 / 55% Saline).
-
Positive Control (e.g., Combretastatin A4 or Sunitinib).
-
Indole Test Agent (Low Dose: 10 mg/kg; High Dose: 30 mg/kg).
-
-
Dosing Regimen: Administer Intraperitoneally (IP) or Orally (PO) every 2 days (Q2D) for 21 days.
-
Data Calculation:
Where T is treated tumor volume and C is control tumor volume.[2]
Bridging the Gap: Why Indoles Fail
When a novel indole shows 10 nM potency in vitro but fails in vivo (TGI < 30%), the cause is rarely lack of intrinsic potency. It is usually ADME-T related:
-
Metabolic Instability: The indole C-3 position is highly susceptible to oxidation by Cytochrome P450 enzymes. Solution: Block C-3 with electron-withdrawing groups or bulky substituents (as seen in Spiro-oxindoles).
-
Solubility: Bis-indoles are notoriously insoluble (planar, aromatic stacking). Solution: Formulation with cyclodextrins or modification with morpholine side chains to improve hydrophilicity.
References
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (2022). [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives. Bioorganic Chemistry (2025). [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Journal of Medicinal Chemistry (2015). [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. Journal of Advanced Research (2022). [Link]
-
Indole-3-carbinol: a plant hormone combatting cancer. F1000Research (2018). [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Substituted Indoles
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active natural products. The reproducible synthesis of specifically substituted indoles, particularly at the 2-position, is paramount for consistent pharmacological studies and scalable manufacturing. This guide provides an in-depth, objective comparison of classical and modern synthetic routes to 2-substituted indoles, grounded in experimental data and mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
The Enduring Challenge: Achieving Reproducibility in Indole Synthesis
The synthesis of the indole nucleus, while a well-established field, is not without its challenges. Seemingly minor variations in reaction conditions, reagent purity, or even scale can lead to significant fluctuations in yield, purity, and even the formation of undesired regioisomers. This guide will dissect the key factors influencing the reproducibility of three classical methods—the Fischer, Bischler-Möhlau, and Larock indole syntheses—and contrast them with a modern palladium-catalyzed approach, providing you with the insights to navigate these complexities.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route to a 2-substituted indole is a multi-faceted decision, balancing factors such as substrate availability, desired substitution pattern, functional group tolerance, and scalability. Here, we compare the performance of four major methods for the synthesis of both 2-aryl and 2-alkylindoles.
I. The Fischer Indole Synthesis: A Workhorse with Nuances
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for indole synthesis due to its versatility and the ready availability of starting materials.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1]
Causality Behind Experimental Choices:
The choice of acid catalyst is a critical parameter influencing the reproducibility of the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, but the optimal choice is often substrate-dependent.[1] The acidity of the medium can also influence the regioselectivity when using unsymmetrical ketones, with stronger acids often favoring cyclization at the less substituted α-carbon.[2] Furthermore, the electronic nature of substituents on the arylhydrazine ring plays a significant role; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder or even prevent cyclization.[3] However, strongly electron-donating substituents on the carbonyl component can lead to undesired N-N bond cleavage, representing a key failure mode of this reaction.[4][5]
Mechanism of the Fischer Indole Synthesis:
Caption: A plausible mechanism for the Bischler-Möhlau Indole Synthesis.
III. The Larock Indole Synthesis: A Powerful Palladium-Catalyzed Annulation
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. [6]This method offers excellent regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of complex 2,3-disubstituted indoles.
Causality Behind Experimental Choices:
The reproducibility of the Larock synthesis is highly dependent on the palladium catalyst, ligands, base, and additives. While initially reported with phosphine ligands, the reaction can often proceed efficiently without them. [6]The choice of chloride source (e.g., LiCl) is crucial, as an excess can retard the reaction rate. [6]The reaction is generally regioselective, with the larger substituent of the alkyne typically ending up at the 2-position of the indole. However, this selectivity can be influenced by the steric and electronic properties of the alkyne substituents. The use of more readily available and cost-effective o-bromoanilines and o-chloroanilines has been a focus of method development to improve the overall practicality of this synthesis. [6] Mechanism of the Larock Indole Synthesis:
Caption: Catalytic cycle of the Larock Indole Synthesis.
IV. Modern Palladium-Catalyzed C-H Activation: A Direct and Efficient Approach
Modern advancements in organometallic chemistry have led to the development of powerful palladium-catalyzed C-H activation strategies for indole synthesis. These methods offer a more direct and atom-economical approach by avoiding the need for pre-functionalized starting materials like haloanilines. One such example is the direct C-2 alkylation of N-H free indoles.
Causality Behind Experimental Choices:
These reactions often employ a directing group to achieve high regioselectivity. However, methods for the direct C-H functionalization of unprotected indoles are highly sought after. The use of a transient directing group or specific ligand combinations can enable the selective activation of the C2-H bond of the indole nucleus. The choice of oxidant is also critical for catalyst turnover and can significantly impact the reaction's efficiency and reproducibility.
A Representative Modern Palladium-Catalyzed C-H Alkylation Workflow:
Caption: Generalized workflow for a modern Pd-catalyzed C-H alkylation of indole.
Quantitative Comparison of Synthetic Methods
The following tables provide a comparative overview of the performance of these methods for the synthesis of representative 2-aryl and 2-alkylindoles.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Fischer Indole | Phenylhydrazine, Acetophenone | ZnCl₂ | None | 170 | 5 min | 72-80 | [7] |
| Bischler-Möhlau (Microwave) | Aniline, Phenacyl bromide | None | Solid-state | MW (540W) | 45-60 s | 52-75 | [8] |
| Larock Annulation | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 h | ~85 | [9] |
| Pd-Catalyzed C-H Arylation | Indoline, Phenylboronic acid | Pd(OAc)₂, Neocuproine | 1,2-DCB | 40 | 48 h | 91 | [10] |
Table 2: Synthesis of 2-Methylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Fischer Indole | Phenylhydrazine, Acetone | Polyphosphoric acid | None | 100 | 15 min | ~90 | [11] |
| Pd-Catalyzed C-H Methylation | N-Pyrimidylindole, MeB(OH)₂ | Pd(OAc)₂, RuPhos | Toluene | 110 | 24 h | 78 | [12] |
Troubleshooting Common Reproducibility Issues
| Method | Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Fischer Indole | Low yield or reaction failure | - Inappropriate acid catalyst or concentration.- Unfavorable electronic effects of substituents.- N-N bond cleavage side reaction. | - Screen a panel of Brønsted and Lewis acids.- Use protecting groups for sensitive functionalities.- Modify substituents on the arylhydrazine or carbonyl compound. |
| Poor regioselectivity with unsymmetrical ketones | - Suboptimal acidity of the reaction medium. | - Adjust the strength of the acid catalyst; stronger acids often favor the less substituted product. | |
| Bischler-Möhlau | Low yield and formation of multiple products | - Harsh reaction conditions leading to decomposition.- Competing mechanistic pathways. | - Employ microwave irradiation to reduce reaction time and temperature.- Screen different aniline-to-ketone ratios. |
| Unpredictable regioselectivity | - High sensitivity to substrate electronic and steric properties. | - Conduct small-scale screening experiments to determine the major regioisomer for a new substrate. | |
| Larock Annulation | Low catalyst turnover or catalyst deactivation | - Inefficient oxidative addition or reductive elimination.- Catalyst poisoning. | - Screen different phosphine ligands or use a ligandless system.- Ensure high purity of starting materials and solvents. |
| Poor regioselectivity | - Similar steric bulk of alkyne substituents. | - Modify one of the alkyne substituents to create a greater steric bias. |
Featured Reproducible Protocol: Microwave-Assisted, Solvent-Free Bischler Synthesis of 2-Arylindoles
This protocol, adapted from Sridharan et al. (2006), offers a green, efficient, and highly reproducible method for the synthesis of 2-arylindoles. [8] Step 1: Synthesis of N-Phenacylanilines
-
In a mortar, grind a mixture of the desired aniline (20 mmol) and phenacyl bromide (10 mmol) for 5-10 minutes at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the solid mixture with water to remove the aniline hydrobromide byproduct.
-
Recrystallize the crude product from ethanol to afford the pure N-phenacylaniline.
Step 2: Microwave-Assisted Cyclization
-
Place the N-phenacylaniline (1 mmol) in a glass vial.
-
Irradiate the solid in a domestic microwave oven at 540 W for 45-60 seconds.
-
Monitor the reaction by TLC.
-
After completion, purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired 2-arylindole.
This self-validating protocol, by virtue of its simplicity and the solid-state nature of the key steps, minimizes the variables that can lead to poor reproducibility.
Conclusion
The reproducible synthesis of 2-substituted indoles is a critical endeavor for advancing drug discovery and development. While classical methods like the Fischer indole synthesis remain valuable tools, a thorough understanding of their mechanistic nuances and the factors influencing their reproducibility is essential. Modern methods, particularly those employing palladium catalysis, offer powerful alternatives with often milder conditions and improved functional group tolerance. By carefully considering the comparative data, mechanistic insights, and troubleshooting guidance provided in this guide, researchers can more effectively select and optimize the most appropriate synthetic strategy for their target 2-substituted indoles, ultimately accelerating the pace of scientific discovery.
References
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Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Indolderivaten aus aromatischen Monaminen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]
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Hughes, D. L. (1993). Progress in the Fischer indole reaction. A review. Organic preparations and procedures international, 25(6), 607-632. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]
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Campos, K. R., Woo, J. C., Lee, S., & Tillyer, R. D. (2004). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 126(48), 15882-15888. [Link]
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Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
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Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-270). John Wiley & Sons, Ltd. [Link]
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Vara, B. B., et al. (2013). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Journal of organic chemistry, 78(1), 178-188. [Link]
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Wikipedia contributors. (2023, December 19). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Dounay, A. B., & Humphreys, P. G. (2010). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 12(18), 4148-4151. [Link]
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Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical reviews, 107(1), 174-238. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
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Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]
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Sun, C. L., Li, B. J., & Shi, Z. J. (2011). Direct C–H transformation via iron catalysis. Chemical reviews, 111(3), 1293-1314. [Link]
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Kim, J. H., et al. (2017). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Chemical Communications, 53(83), 11454-11457. [Link]
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Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-53). Springer, Berlin, Heidelberg. [Link]
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Robinson, B. (1963). The Fischer indole synthesis. Chemical Reviews, 63(4), 373-401. [Link]
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Sundberg, R. J. (2002). Indoles. Academic press. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons. [Link]
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Larock, R. C. (1999). Comprehensive organic transformations: a guide to functional group preparations. John Wiley & Sons. [Link]
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Miura, T., & Murakami, M. (2007). Alkylation of C–H bonds in a-position of nitrogen atom in aniline derivatives. Chemical Communications, (21), 2158-2160. [Link]
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Bandini, M., & Umani-Ronchi, A. (Eds.). (2009). Catalytic asymmetric Friedel-Crafts alkylations. John Wiley & Sons. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]
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Knochel, P., & Molander, G. A. (Eds.). (2012). Comprehensive organic synthesis. Newnes. [Link]
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Wang, D., et al. (2013). Palladium-catalyzed direct C-2 methylation of indoles. Organic letters, 15(18), 4858-4861. [Link]
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Wikipedia contributors. (2023, November 28). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2, 3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]
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Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [Link]
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Shen, R., et al. (2011). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & biomolecular chemistry, 9(16), 5763-5772. [Link]
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Wang, X., et al. (2010). Palladium-catalyzed direct 2-alkylation of indoles by norbornene-mediated regioselective cascade C–H activation. Journal of the American Chemical Society, 132(36), 12534-12536. [Link]
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A Technical Guide to the Metabolic Stability of 2-Phenylindole Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations, leading to poor efficacy and a short duration of action.[1] The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2] However, the metabolic fate of these derivatives can vary dramatically based on their substitution patterns.
This guide provides an in-depth comparison of the metabolic stability of different 2-phenylindole derivatives. It is designed to offer both foundational knowledge and practical, actionable insights for scientists working to optimize the pharmacokinetic profiles of these promising therapeutic agents. We will delve into the common metabolic pathways, present a comparative analysis of structural modifications, and provide detailed experimental protocols for assessing metabolic stability in your own laboratories.
The Metabolic Landscape of 2-Phenylindoles: Key Pathways and "Soft Spots"
The metabolic stability of any compound is intrinsically linked to its chemical structure.[3] For 2-phenylindole derivatives, the primary route of metabolism is oxidation, predominantly mediated by the cytochrome P450 (CYP) family of enzymes located in the liver.[4][5] These enzymes introduce polar functional groups, such as hydroxyl (-OH) groups, to facilitate excretion.
The 2-phenylindole core has several "metabolic soft spots"—positions that are particularly susceptible to enzymatic attack. Identifying and modifying these sites is a cornerstone of rational drug design aimed at enhancing metabolic stability.[6]
Primary Metabolic Soft Spots:
-
The Phenyl Ring: The unsubstituted 2-phenyl ring is a major site of metabolism. Aromatic hydroxylation can occur at various positions, with the para-position often being the most favored. This is a classic metabolic pathway for many aromatic compounds.[7]
-
The Indole Moiety: The indole ring itself is also susceptible to oxidation. Hydroxylation can occur at several positions, with the 5- and 6-positions being common targets.
-
The N-H of the Indole Ring: The nitrogen atom of the indole can be a site for N-dealkylation if substituted, or potentially other metabolic transformations.
-
Alkyl Substituents: Any alkyl chains attached to the indole nitrogen or other parts of the scaffold can undergo oxidation at benzylic or other activated positions.[3]
Understanding these metabolic liabilities allows for a proactive approach to compound design. Strategies to enhance metabolic stability often involve "metabolic blocking," where a susceptible position is modified to prevent oxidation. A common tactic is the introduction of a halogen, such as fluorine, at a site prone to hydroxylation.[8] Another effective strategy is to alter the electronic properties of the rings by adding electron-withdrawing groups, which can make them less susceptible to oxidative attack.
Primary metabolic pathways for 2-phenylindole derivatives.
A Comparative Analysis of Metabolic Stability in 2-Phenylindole Derivatives
The following table provides an illustrative comparison of how different substitutions on the 2-phenylindole scaffold are predicted to influence metabolic stability. This comparison is based on established principles of drug metabolism and serves as a guide for rational compound design. The stability is categorized as Low (rapidly metabolized), Medium, or High (slowly metabolized).
| Compound Series | General Structure & Key Feature | Predicted Metabolic Stability | Scientific Rationale |
| A: Unsubstituted | 2-Phenylindole (Basic Scaffold) | Low | The unsubstituted phenyl and indole rings present multiple "soft spots" for CYP450-mediated hydroxylation, leading to rapid clearance.[7] |
| B: Phenyl Ring Substitution | 4'-Fluoro-2-phenylindole (Halogen Blocking) | High | The fluorine atom at the para-position of the phenyl ring blocks a primary site of metabolic attack. The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes.[8] |
| C: Indole Ring Substitution | 5-Fluoro-2-phenylindole (Halogen Blocking) | Medium-High | Similar to series B, the fluorine on the indole ring protects a key site of oxidation. Overall stability will also depend on the metabolism of the remaining unsubstituted phenyl ring. |
| D: N-Alkylation | 1-Methyl-2-phenylindole | Low-Medium | The N-methyl group can be susceptible to N-demethylation. The overall stability will be influenced by the relative rates of N-demethylation versus aromatic hydroxylation. |
| E: Phenyl Ring Bioisostere | 2-(Pyridin-4-yl)indole (Nitrogen Introduction) | High | Replacing the phenyl ring with a pyridine ring can significantly increase metabolic stability. The nitrogen atom deactivates the ring towards oxidative metabolism.[7] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel 2-phenylindole derivatives, in vitro assays are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[9]
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess metabolic stability, primarily by Phase I enzymes like CYPs.[10] Liver microsomes are subcellular fractions that contain a high concentration of these enzymes.[11]
Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The rate of disappearance of the parent compound is measured over time using LC-MS/MS.[11]
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the 2-phenylindole derivative in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. The NRS is crucial for sustaining the activity of CYP enzymes throughout the incubation.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice immediately before use. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NRS solution to each well.[12]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[10] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line is the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Experimental workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.[14]
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes. The disappearance of the parent compound is monitored over time.
Detailed Protocol:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density to a working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, under gentle shaking to keep the cells in suspension.[14]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the metabolic activity by mixing with 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis and Data Interpretation:
-
The sample processing and LC-MS/MS analysis are identical to the microsomal stability assay.
-
Data analysis for calculating t½ and CLint is also performed in the same manner, with CLint being expressed as µL/min/10^6 cells.
-
Conclusion
The metabolic stability of 2-phenylindole derivatives is a critical determinant of their potential as therapeutic agents. A thorough understanding of the structure-metabolism relationships within this chemical class is essential for the design of new compounds with improved pharmacokinetic profiles. By identifying and modifying metabolic soft spots—primarily on the phenyl and indole rings—researchers can rationally design derivatives with enhanced stability. The use of robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, provides the necessary experimental data to validate these design strategies and select the most promising candidates for further development. This integrated approach of predictive design and empirical testing is fundamental to advancing 2-phenylindole-based compounds from the laboratory to the clinic.
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Safety Operating Guide
Safe Disposal of 2-(2-Chlorophenyl)-1H-indole: A Comprehensive Guide for Laboratory Professionals
The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe disposal of 2-(2-Chlorophenyl)-1H-indole, a heterocyclic compound frequently used in synthetic chemistry. Adherence to these protocols is vital to mitigate potential risks.
Core Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling and disposal. 2-(2-Chlorophenyl)-1H-indole is a halogenated aromatic compound. While specific, comprehensive toxicity data for this molecule may be limited, the precautionary principle requires that it be treated as a potentially hazardous substance.
Key Hazard Considerations:
-
Halogenated Nature: The presence of a chlorine atom signifies that this compound is a halogenated organic. Improper disposal, particularly through incineration at suboptimal temperatures, can lead to the formation of highly toxic and environmentally persistent dioxins.[1][2]
-
Indole Moiety: Indole and its derivatives can exhibit various biological activities. Their uncontrolled release into the environment could have unforeseen ecological consequences.
-
Physical State: Typically a solid at room temperature, the risk of inhalation is lower than that of volatile liquids. However, fine powders can be easily aerosolized, necessitating careful handling.
A mandatory first step before any handling is a comprehensive review of the manufacturer's Safety Data Sheet (SDS) for 2-(2-Chlorophenyl)-1H-indole. The SDS provides critical information on hazards, handling, and emergency procedures.[3][4][5]
Personal Protective Equipment (PPE): The First Line of Defense
A stringent Personal Protective Equipment (PPE) protocol is non-negotiable. The following table outlines the minimum required PPE for handling 2-(2-Chlorophenyl)-1H-indole.
| PPE Component | Recommended Specification | Rationale for Use |
| Hand Protection | Nitrile gloves, double-gloved | Provides a barrier against chemical splashes and minimizes contamination risk during removal.[4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from accidental splashes and airborne particulate matter.[3][4] |
| Body Protection | Standard, long-sleeved laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Mandatory use within a certified chemical fume hood | Mitigates the risk of inhaling fine particulates of the compound.[6] |
Waste Segregation and Containerization: A Critical Procedural Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
Step-by-Step Containerization Protocol:
-
Select the Appropriate Waste Container: Use a dedicated, clearly labeled waste container designated for "Halogenated Organic Solids."[8] The container must be constructed of a compatible material, such as high-density polyethylene (HDPE).[9][10][11][12][13][14]
-
Comprehensive Labeling: The container label must include the following information:
-
The full chemical name: "2-(2-Chlorophenyl)-1H-indole"
-
Primary hazard classifications (e.g., "Irritant," "Environmental Hazard"), as specified on the SDS.
-
The date when waste accumulation began.
-
The name of the principal investigator or research group.
-
-
Waste Transfer Procedures:
-
All transfers of solid waste into the container must be performed within a certified chemical fume hood.[15]
-
To prevent cross-contamination, use a dedicated spatula or scoop.
-
Do not exceed 80% of the container's capacity to allow for expansion and to prevent spills.
-
-
Secure Closure: Always ensure the container lid is securely fastened to prevent the release of vapors or solids.[9][15][16]
Decontamination of Laboratory Equipment and Surfaces
Any laboratory equipment or surfaces that have come into contact with 2-(2-Chlorophenyl)-1H-indole must be thoroughly decontaminated.
Recommended Decontamination Procedure:
-
Initial Decontamination: Carefully wipe down all contaminated surfaces and equipment with a cloth dampened with a suitable solvent. Acetone is a commonly used and effective solvent for this purpose, followed by a rinse with isopropanol and then water.
-
Disposal of Contaminated Solvents: The solvents used for decontamination are now considered hazardous waste. They must be disposed of in a designated "Halogenated Organic Solvents" waste container.[16]
-
Final Cleaning: For all glassware, a final wash with a laboratory-grade detergent and water is recommended.
Spill Management: A Plan for Unforeseen Events
While accidents are to be avoided, a well-defined spill response plan is essential for mitigating their consequences.
Immediate Actions for a Spill of 2-(2-Chlorophenyl)-1H-indole:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: For large spills or if the substance has become airborne, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, put on the full PPE ensemble as described in Section 2.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop the substance into the designated halogenated organic solid waste container.[5][17] Take care to avoid creating dust.[5]
-
If available, use a spill kit with absorbent materials specifically designed for halogenated organic compounds.[17][18][19]
-
-
Decontamination: Thoroughly decontaminate the spill area following the procedures outlined in Section 4.
Final Disposal Pathway: Coordination with Environmental Health & Safety (EHS)
The final disposal of the containerized waste must be coordinated through your institution's Environmental Health & Safety (EHS) department.
Workflow for Final Disposal:
Caption: Compliant Disposal Workflow for 2-(2-Chlorophenyl)-1H-indole.
Under no circumstances should 2-(2-Chlorophenyl)-1H-indole be disposed of down the drain or in the regular trash. [16][20] This action constitutes a serious regulatory violation and poses a significant environmental threat.
Conclusion: A Commitment to a Safe and Compliant Laboratory Environment
The proper disposal of 2-(2-Chlorophenyl)-1H-indole is a systematic process that requires diligence and a comprehensive understanding of the associated hazards. By adhering to the procedures detailed in this guide, researchers can ensure their safety and that of their colleagues, maintain compliance with institutional and federal regulations, and contribute to the protection of the environment. It is imperative to always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional local requirements.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
